Product packaging for N,N-diallyl-2-chloropyridin-4-amine(Cat. No.:CAS No. 2098117-22-5)

N,N-diallyl-2-chloropyridin-4-amine

Cat. No.: B1480133
CAS No.: 2098117-22-5
M. Wt: 208.69 g/mol
InChI Key: PJERJUUUOZNUGK-UHFFFAOYSA-N
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Description

N,N-diallyl-2-chloropyridin-4-amine is a useful research compound. Its molecular formula is C11H13ClN2 and its molecular weight is 208.69 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN2 B1480133 N,N-diallyl-2-chloropyridin-4-amine CAS No. 2098117-22-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2098117-22-5

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-chloro-N,N-bis(prop-2-enyl)pyridin-4-amine

InChI

InChI=1S/C11H13ClN2/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h3-6,9H,1-2,7-8H2

InChI Key

PJERJUUUOZNUGK-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C1=CC(=NC=C1)Cl

Canonical SMILES

C=CCN(CC=C)C1=CC(=NC=C1)Cl

Origin of Product

United States

Foundational & Exploratory

What are the properties of N,N-diallyl-2-chloropyridin-4-amine?

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases reveals no available data for the specific compound N,N-diallyl-2-chloropyridin-4-amine . This technical guide, therefore, focuses on its likely precursor, 4-Amino-2-chloropyridine , for which extensive information is available. A proposed synthesis for this compound is presented based on established chemical principles. All properties and experimental details for the target compound should be considered hypothetical until experimentally verified.

Introduction to 4-Amino-2-chloropyridine

4-Amino-2-chloropyridine is a halogenated aminopyridine that serves as a versatile intermediate in the synthesis of a wide range of organic compounds.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a reactive chloro-substituent, makes it a valuable building block in medicinal chemistry and agrochemical development.[2][3] Notably, it is a key component in the synthesis of plant growth regulators like forchlorfenuron (CPPU) and has been investigated for its own potential herbicidal and antimicrobial activities.[3][4] The pyridine ring is a fundamental scaffold in numerous biologically active molecules.[2]

Properties of 4-Amino-2-chloropyridine

The known physical and chemical properties of 4-Amino-2-chloropyridine are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂[5]
Molecular Weight 128.56 g/mol [5]
CAS Number 14432-12-3[5]
Appearance White to light yellow crystalline powder[1]
Melting Point 90-94 °C[1]
Water Solubility Slightly soluble[1]
pKa 4.73 ± 0.30 (Predicted)[1]
InChI Key BLBDTBCGPHPIJK-UHFFFAOYSA-N[5]
Canonical SMILES C1=CN=C(C=C1N)Cl[5]

Synthesis of 4-Amino-2-chloropyridine

Several methods for the industrial synthesis of 4-Amino-2-chloropyridine have been reported. Two common routes are outlined below.

2-Chloropyridine Nitration-Reduction Method

This is a widely used and economical synthesis route.[3]

  • N-Oxidation: 2-Chloropyridine is reacted with hydrogen peroxide in an acetic acid medium to form 2-chloropyridine-N-oxide. This activates the 4-position of the pyridine ring.[3]

  • Nitration: The N-oxide is then nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.[3]

  • Reduction: The nitro group is subsequently reduced to an amino group, typically using iron powder in acetic acid, to give the final product, 4-Amino-2-chloropyridine.[3]

Isonicotinic Acid Chlorination-Amination Method

This method utilizes the more readily available isonicotinic acid as the starting material.[3]

  • N-Oxidation: Isonicotinic acid is first converted to its N-oxide with hydrogen peroxide.[3]

  • Amidation: The N-oxide undergoes amination to form isonicotinamide-N-oxide.[3]

  • Chlorination: Reaction with phosphorus pentachloride yields 2-chloro-4-isonicotinamide.[3]

  • Hofmann Degradation: The final step is a Hofmann degradation reaction under alkaline conditions to produce 4-Amino-2-chloropyridine.[3]

Proposed Synthesis of this compound

The synthesis of the target compound, this compound, from 4-Amino-2-chloropyridine can be plausibly achieved through a standard N-alkylation reaction.

Experimental Protocol: Diallylation of 4-Amino-2-chloropyridine

Objective: To synthesize this compound via the diallylation of 4-Amino-2-chloropyridine.

Materials:

  • 4-Amino-2-chloropyridine

  • Allyl bromide

  • Sodium hydride (NaH) or a suitable non-nucleophilic base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, round-bottom flask is charged with 4-Amino-2-chloropyridine and anhydrous DMF under an inert atmosphere.

  • Deprotonation: Sodium hydride (2.2 equivalents) is added portion-wise to the stirred solution at 0 °C. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation of the amino group.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and allyl bromide (2.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of water. The aqueous mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Reactant1 4-Amino-2-chloropyridine Reaction N-Alkylation Reactant1->Reaction Reactant2 Allyl Bromide Reactant2->Reaction Base Sodium Hydride (NaH) Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Conditions 0°C to Room Temp. Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Potential Properties and Biological Activity of this compound

The introduction of two allyl groups to the amino nitrogen of 4-Amino-2-chloropyridine is expected to significantly alter its physicochemical and biological properties.

  • Physicochemical Properties: The diallylated compound will have a higher molecular weight and is expected to be more lipophilic than its precursor. This will likely result in a lower melting point and decreased water solubility.

  • Biological Activity: While the biological activity of this compound is unknown, the presence of the 2-chloropyridine moiety, found in some bioactive compounds, suggests that it could be a candidate for screening in various assays. The diallylamino group may also impart novel pharmacological effects. Aminopyridine derivatives have been explored for a wide range of biological activities.[6] The biological activities of naphthyridine derivatives, which contain fused pyridine rings, have been studied for their anti-infectious and anticancer properties, though this is a different class of compound.[7] Further research into aminopyridine derivatives has shown some antimicrobial activity.[8]

Future Research Directions

The lack of data on this compound presents an opportunity for novel research.

  • Synthesis and Characterization: The first step would be to synthesize the compound, likely via the proposed protocol, and thoroughly characterize it to confirm its structure and determine its physicochemical properties.

  • Biological Screening: The purified compound should be subjected to a broad range of biological screens to identify any potential therapeutic or agrochemical applications. This could include assays for antimicrobial, anticancer, anti-inflammatory, and herbicidal activity.

  • Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, further synthetic modifications could be undertaken to explore the structure-activity relationships of this novel scaffold. The functionalization of 2-chloropyridines is a topic of interest in medicinal chemistry.[9]

Conclusion

While no information is currently available for this compound, a comprehensive understanding of its likely precursor, 4-Amino-2-chloropyridine, provides a solid foundation for its potential synthesis and exploration. The proposed synthetic route offers a viable path to obtaining this novel compound, which may possess interesting and potentially useful biological properties. Experimental validation is required to determine the actual properties and activities of this compound, making it a new frontier for chemical and pharmacological research.

References

An In-depth Technical Guide to N,N-diallyl-2-chloropyridin-4-amine and its Core Moiety

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, and relevant physicochemical and synthetic data for N,N-diallyl-2-chloropyridin-4-amine and its parent compound, 2-chloropyridin-4-amine. Due to the limited availability of specific experimental data for the diallylated derivative, this document focuses on the extensively characterized core, 2-chloropyridin-4-amine, which serves as a critical precursor and reference for understanding its derivatives.

Chemical Structure and IUPAC Name

The chemical structure of this compound is derived from the parent amine, 2-chloropyridin-4-amine, by the substitution of the two hydrogen atoms of the amino group with allyl groups.

1.1. This compound

  • Chemical Structure:

  • IUPAC Name: this compound

1.2. Core Moiety: 2-chloropyridin-4-amine

  • Chemical Structure:

  • IUPAC Name: 2-chloropyridin-4-amine[1]

  • Synonyms: 4-Amino-2-chloropyridine[1][2][3]

  • CAS Number: 14432-12-3[1][2][3]

Physicochemical Data for 2-chloropyridin-4-amine

The following table summarizes key quantitative data for the core compound, 2-chloropyridin-4-amine.

PropertyValueSource
Molecular Formula C5H5ClN2[1][2][4][5][6][7]
Molecular Weight 128.56 g/mol [1][2][5][7]
Appearance White to light yellow crystalline powder[4][6]
Melting Point 90-94 °C[2][3][6]
Boiling Point 153 °C at 5 mmHg[3]
Water Solubility Slightly soluble[3][4]
SMILES C1=CN=C(C=C1N)Cl[1]
InChI Key BLBDTBCGPHPIJK-UHFFFAOYSA-N[1][2]

Experimental Protocols: Synthesis of 2-chloropyridin-4-amine

Several synthetic routes for 2-chloropyridin-4-amine have been established. The following protocols are based on common industrial and laboratory methods.

3.1. Synthesis from 2-Chloropyridine via Nitration and Reduction

This method is a common and economical route for the synthesis of 4-amino-2-chloropyridine.[8]

  • Step 1: Oxidation of 2-Chloropyridine

    • Dissolve 2-chloropyridine in an acetic acid medium.

    • Heat the solution to approximately 50°C.

    • Add 30% hydrogen peroxide to the solution to form 2-chloropyridine-N-oxide. This step activates the 4-position of the pyridine ring.[8]

  • Step 2: Nitration of 2-Chloropyridine-N-oxide

    • The 2-chloropyridine-N-oxide is nitrated in a sulfuric acid medium.

    • This introduces a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.[8]

  • Step 3: Reduction of 2-chloro-4-nitropyridine-N-oxide

    • The nitro compound is then reduced to the corresponding amine.

    • A common method involves using iron powder in an acetic acid medium as the reducing agent to produce 4-amino-2-chloropyridine.[8]

3.2. Synthesis from Isonicotinic Acid

This pathway utilizes the more affordable isonicotinic acid as the starting material.[9]

  • Step 1: N-Oxide Formation

    • Convert isonicotinic acid to its N-oxide using hydrogen peroxide.[8][9]

  • Step 2: Amination

    • The isonicotinic acid N-oxide is aminated to produce isonicotinamide-N-oxide.[8][9]

  • Step 3: Chlorination

    • The N-oxide group activates the pyridine ring for nucleophilic substitution.

    • Chlorination at the 2-position is achieved using an agent like phosphorus pentachloride, resulting in 2-chloro-4-isonicotinamide.[8][9]

  • Step 4: Hofmann Degradation

    • The final step involves a Hofmann degradation reaction.

    • Treatment with alkaline sodium hypochlorite converts the amide to the desired 4-amino-2-chloropyridine.[8][9]

Logical and Experimental Workflows

The synthesis of 2-chloropyridin-4-amine can be visualized as a series of chemical transformations. The following diagrams illustrate the logical flow of the two primary synthetic routes.

G A 2-Chloropyridine B 2-Chloropyridine-N-oxide A->B Oxidation (H2O2, Acetic Acid) C 2-Chloro-4-nitropyridine-N-oxide B->C Nitration (H2SO4) D 2-chloropyridin-4-amine C->D Reduction (Fe, Acetic Acid)

Caption: Synthesis of 2-chloropyridin-4-amine from 2-chloropyridine.

G E Isonicotinic Acid F Isonicotinic Acid N-oxide E->F N-Oxide Formation (H2O2) G Isonicotinamide-N-oxide F->G Amination H 2-Chloro-4-isonicotinamide G->H Chlorination (PCl5) I 2-chloropyridin-4-amine H->I Hofmann Degradation (NaOCl)

Caption: Synthesis of 2-chloropyridin-4-amine from Isonicotinic Acid.

Applications and Biological Relevance of the Core Moiety

2-chloropyridin-4-amine is a significant intermediate in the synthesis of various biologically active compounds.

  • Agrochemicals: It is a key precursor for the synthesis of plant growth regulators, such as Forchlorfenuron (CPPU), which has the IUPAC name N-(2-chloro-4-pyridyl)-N'-phenylurea.[4][6][8] Forchlorfenuron is a highly active cytokinin that promotes tissue growth and bud development.[4][8] The parent compound itself has shown activity against pathogens like rust and powdery mildew.[8]

  • Pharmaceuticals: This compound serves as a versatile building block in the synthesis of pharmaceuticals, including kinase inhibitors.[9] It is used in the preparation of various pyridine-based drugs such as antihistamines and anti-inflammatory agents.[6]

  • Organic Synthesis: The presence of both amino and chloro groups allows for regioselective functionalization, making it a valuable intermediate in reactions like Suzuki-Miyaura cross-coupling to create aryl-substituted pyridine derivatives.[3][9]

References

N,N-diallyl-2-chloropyridin-4-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-diallyl-2-chloropyridin-4-amine, a derivative of the versatile chemical intermediate 4-amino-2-chloropyridine. Due to a lack of extensive published data on this compound, this guide focuses on its synthesis from its well-characterized precursor and provides key physicochemical properties. Information on the precursor is included to provide context and a basis for experimental design.

Compound Identification

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot availableC₁₁H₁₃ClN₂208.69[1][2][3][4]
2-chloropyridin-4-amine14432-12-3[5][6]C₅H₅ClN₂128.56[6]

Synthesis Methodology

The synthesis of this compound can be achieved through the N,N-diallylation of its precursor, 2-chloropyridin-4-amine. A general experimental protocol for this type of reaction is outlined below.

Experimental Protocol: N,N-diallylation of 2-chloropyridin-4-amine

Objective: To synthesize this compound by reacting 2-chloropyridin-4-amine with an allyl halide in the presence of a base.

Materials:

  • 2-chloropyridin-4-amine

  • Allyl bromide (or allyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridin-4-amine (1 equivalent).

  • Solvent and Base Addition: Add a suitable anhydrous solvent, such as DMF or acetonitrile, to dissolve the starting material. Add a base, such as anhydrous potassium carbonate (2.5-3 equivalents) or sodium hydride (2.2 equivalents), to the mixture.

  • Allylation: While stirring the suspension, add allyl bromide (2.2-2.5 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and allow it to stir for several hours (typically 4-24 hours). Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate. If acetonitrile was used, filter off the base and concentrate the filtrate under reduced pressure.

  • Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from the starting materials to the final product, as illustrated in the workflow diagram below.

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A 2-chloropyridin-4-amine E N,N-diallylation Reaction (Heating and Stirring) A->E B Allyl Bromide B->E C Base (e.g., K2CO3) C->E D Anhydrous Solvent (e.g., DMF) D->E F Quenching and Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or associated signaling pathways of this compound. Research into the biological effects of this compound would be a novel area of investigation. The precursor, 4-amino-2-chloropyridine, is known to be an important intermediate in the synthesis of pharmaceuticals and agrochemicals, including plant growth regulators.[7][8]

Conclusion

This compound is a derivative of a well-known chemical intermediate. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and characterization. Further research is needed to elucidate its biological properties and potential applications in drug discovery and development. The provided synthetic protocol offers a starting point for researchers to produce this compound for further study.

References

Spectroscopic Characterization of N,N-diallyl-2-chloropyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N,N-diallyl-2-chloropyridin-4-amine.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3d1HH-6 (Pyridine)
~ 6.5 - 6.7d1HH-5 (Pyridine)
~ 6.3 - 6.4s1HH-3 (Pyridine)
~ 5.8 - 6.0m2H-CH=CH₂ (Allyl)
~ 5.1 - 5.3m4H-CH=CH₂ (Allyl)
~ 4.1 - 4.3d4HN-CH₂- (Allyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 158C-2 (Pyridine, C-Cl)
~ 152C-4 (Pyridine, C-N)
~ 149C-6 (Pyridine)
~ 133-CH=CH₂ (Allyl)
~ 117-CH=CH₂ (Allyl)
~ 108C-5 (Pyridine)
~ 106C-3 (Pyridine)
~ 53N-CH₂- (Allyl)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Medium=C-H stretch (Aromatic and Alkene)
~ 2980 - 2850MediumC-H stretch (Aliphatic)
~ 1640 - 1600Medium-StrongC=C stretch (Alkene and Aromatic)
~ 1580 - 1450Medium-StrongPyridine ring vibrations
~ 1430 - 1400MediumCH₂ scissoring
~ 1200 - 1150StrongC-N stretch
~ 1000 - 900Strong=C-H bend (Alkene)
~ 850 - 750StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
222/224[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
181[M - C₃H₅]⁺, Loss of an allyl radical
141[M - 2(C₃H₅)]⁺, Loss of both allyl radicals
111[C₅H₃ClN]⁺, Pyridine ring fragment after loss of diallylamine

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; vortex or gently warm if necessary.[1]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a 90° pulse and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.[2]

    • Acquire a suitable number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3] This is often the simplest method requiring minimal sample preparation.[3]

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[3]

    • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).[4]

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[4]

    • Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be low, typically in the range of µg/mL to ng/mL.

  • Instrumentation and Ionization:

    • Introduce the sample into the mass spectrometer, often via a direct infusion pump or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[5]

    • Select an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[6] Electrospray Ionization (ESI) is a softer ionization method that typically yields a prominent molecular ion peak.[7]

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of this compound would likely involve the loss of the allyl groups and fragmentation of the pyridine ring.[8][9]

Visualizations

The following diagrams illustrate the chemical structure of this compound and the general workflow for its spectroscopic analysis.

chemical_structure cluster_pyridine Pyridine Ring cluster_allyl1 Allyl Group 1 cluster_allyl2 Allyl Group 2 N1 N C2 C C3 C Cl Cl C2->Cl C4 C C5 C N_amine N C4->N_amine C6 C C7 CH₂ N_amine->C7 C10 CH₂ N_amine->C10 C8 CH C7->C8 C9 CH₂ C8->C9 = C11 CH C10->C11 C12 CH₂ C11->C12 =

Caption: Chemical structure of this compound.

analytical_workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolving/Pelleting) NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR FT-IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing (FT, Phasing, Calibration) NMR->DataProcessing IR->DataProcessing MS->DataProcessing SpectralInterpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) DataProcessing->SpectralInterpretation StructureElucidation Structure Elucidation SpectralInterpretation->StructureElucidation

Caption: General workflow for spectroscopic analysis.

References

Technical Guide on the Characterization of N,N-diallyl-2-chloropyridin-4-amine: A Proposed Investigation of Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive technical framework for the characterization of N,N-diallyl-2-chloropyridin-4-amine, a novel compound for which public domain data is not currently available. Recognizing the critical importance of physicochemical properties in drug discovery and development, this guide outlines a proposed synthetic route and a detailed series of experimental protocols to thoroughly investigate its solubility and stability profiles. The methodologies described herein are based on established industry standards and regulatory guidelines, intended to provide a robust data package for this new chemical entity.

Proposed Synthesis of this compound

The synthesis of the target compound, this compound, can be approached from the commercially available starting material, 4-amino-2-chloropyridine. A common method for the N,N-diallylation of anilines and related amino-heterocycles is through reaction with an allyl halide in the presence of a base.

1.1 Synthetic Protocol

A proposed synthetic route involves the reaction of 4-amino-2-chloropyridine with allyl bromide in an aqueous alcohol solution, facilitated by a mild base such as potassium carbonate. This method has been shown to be effective for the N,N-diallylation of anilines and is anticipated to be adaptable for this substrate.

  • Materials:

    • 4-Amino-2-chloropyridine

    • Allyl bromide

    • Potassium carbonate (K₂CO₃)

    • Ethanol

    • Deionized water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-amino-2-chloropyridine (1.0 eq) in a mixture of ethanol and water, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature until the base is fully dissolved.

    • Add allyl bromide (2.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

1.2 Proposed Synthetic Workflow

Synthetic Workflow 4-Amino-2-chloropyridine 4-Amino-2-chloropyridine Reaction_Mixture Reaction Mixture 4-Amino-2-chloropyridine->Reaction_Mixture Allyl Bromide Allyl Bromide Allyl Bromide->Reaction_Mixture K2CO3, EtOH/H2O K2CO3, EtOH/H2O K2CO3, EtOH/H2O->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis of this compound.

Proposed Solubility Assessment

A comprehensive understanding of the solubility of this compound is fundamental for its development. The following protocols are designed to determine both its thermodynamic and kinetic solubility in aqueous and organic media.

2.1 Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]

2.1.1 Experimental Protocol

  • Add an excess amount of solid this compound to a series of vials containing the selected solvents (see Table 1).

  • Seal the vials and place them in a shaker incubator set at a controlled temperature (e.g., 25 °C and 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the samples to stand for a period to allow undissolved solids to sediment.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Perform the experiment in triplicate for each solvent and temperature.

2.2 Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[2]

2.2.1 Experimental Protocol

  • Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.

  • Mix and incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours) with shaking.[3]

  • After incubation, measure the amount of precipitated material using nephelometry (light scattering) or separate the undissolved compound by filtration or centrifugation.[2]

  • Quantify the concentration of the compound remaining in the solution using a suitable analytical method like HPLC-UV or LC-MS.[4]

2.3 Proposed Solubility Experiments

Parameter Thermodynamic Solubility Kinetic Solubility
Method Shake-FlaskHigh-Throughput Assay (e.g., Nephelometry or Filtration)[2]
Aqueous Media pH 1.2 HCl Buffer, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate-Buffered Saline (PBS)pH 7.4 Phosphate-Buffered Saline (PBS)
Organic Solvents Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl AcetateNot Applicable
Temperatures 25 °C (Room Temperature), 37 °C (Physiological Temperature)25 °C (Room Temperature)
Incubation Time 24 - 48 hours[1]2 hours[3]
Quantification HPLC-UVNephelometry or HPLC-UV/LC-MS[2][4]

Proposed Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. This will be achieved through the development of a stability-indicating analytical method and subsequent forced degradation and formal stability studies, following ICH guidelines.[5][6]

3.1 Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time.[7] The method must be able to separate the parent compound from its degradation products, process impurities, and other potential impurities.[8]

3.1.1 Experimental Protocol

  • Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., mixtures of acetonitrile or methanol with aqueous buffers of different pH) to achieve optimal separation.

  • Method Optimization: Fine-tune the chromatographic conditions, including gradient elution profile, flow rate, and column temperature, to ensure adequate resolution between the parent peak and any potential degradant peaks.

  • Detection: Utilize a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity.

  • Forced Degradation (Stress Testing): Subject the compound to forced degradation conditions to generate potential degradation products and to demonstrate the specificity of the analytical method.[9]

3.2 Forced Degradation Studies

Forced degradation studies are designed to identify the likely degradation pathways and to demonstrate the stability-indicating nature of the analytical method.[9]

3.2.1 Experimental Protocol

Expose solutions of this compound to the following stress conditions as per ICH guidelines[5][10]:

  • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[11]

Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.

3.3 Formal Stability Studies

Formal stability studies are conducted under controlled long-term and accelerated storage conditions to establish a re-test period for the drug substance.[12]

3.3.1 Experimental Protocol

  • Package the solid this compound in a container closure system that simulates the proposed packaging for storage.

  • Store the samples under the following conditions as recommended by ICH guidelines[13]:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating HPLC method.

3.4 Proposed Stability Study Plan

Study Type Conditions Time Points Analytical Method
Forced Degradation Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H₂O₂), Thermal (80°C), Photolytic (ICH Q1B)Initial, and at appropriate intervals to achieve 5-20% degradation[14]Stability-Indicating HPLC-PDA
Formal Stability (Accelerated) 40 °C ± 2 °C / 75% RH ± 5% RH0, 1, 2, 3, 6 MonthsStability-Indicating HPLC-PDA
Formal Stability (Long-Term) 25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 MonthsStability-Indicating HPLC-PDA

3.5 Proposed Analytical Workflow

Analytical_Workflow cluster_Solubility Solubility Assessment cluster_Stability Stability Assessment Thermo_Sol Thermodynamic Solubility (Shake-Flask) HPLC_Quant_Sol HPLC Quantification Thermo_Sol->HPLC_Quant_Sol Kinetic_Sol Kinetic Solubility (HTS Assay) Kinetic_Sol->HPLC_Quant_Sol Data_Analysis Data Analysis & Reporting HPLC_Quant_Sol->Data_Analysis Method_Dev Stability-Indicating Method Development Forced_Deg Forced Degradation (Stress Testing) Method_Dev->Forced_Deg Formal_Stab Formal Stability Studies (ICH Conditions) Forced_Deg->Formal_Stab HPLC_Analysis_Stab HPLC Analysis Formal_Stab->HPLC_Analysis_Stab HPLC_Analysis_Stab->Data_Analysis Synthesized_Compound This compound Synthesized_Compound->Thermo_Sol Synthesized_Compound->Kinetic_Sol Synthesized_Compound->Method_Dev

Caption: Proposed workflow for solubility and stability testing.

Conclusion

The successful execution of the proposed synthetic and analytical protocols will yield a comprehensive data package on the solubility and stability of this compound. This information is indispensable for its progression through the drug discovery and development pipeline, enabling informed decisions regarding formulation, storage, and further preclinical and clinical evaluation. The structured approach outlined in this guide ensures that the generated data will be robust, reliable, and compliant with international regulatory expectations.

References

The Untapped Potential of N,N-diallyl-2-chloropyridin-4-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Scaffold for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on N,N-diallyl-2-chloropyridin-4-amine is not extensively available in current literature, its core structure, 2-chloro-4-aminopyridine, represents a versatile and highly valuable scaffold in the field of medicinal chemistry. This technical guide aims to provide a comprehensive overview of the potential applications of this compound by examining the known biological activities and synthetic pathways of its parent scaffold and related derivatives. The introduction of diallyl groups to the 4-amino position presents an intriguing modification that could modulate the pharmacokinetic and pharmacodynamic properties of this privileged structure, opening new avenues for drug discovery.

The 2-chloro-4-aminopyridine moiety is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents, as well as kinase inhibitors.[3][4][5][6] This guide will delve into the established synthetic routes, biological activities, and potential mechanisms of action associated with the 2-chloro-4-aminopyridine core, providing a solid foundation for the prospective investigation of this compound.

The 2-Chloro-4-aminopyridine Core: A Gateway to Diverse Biological Activity

The substituted pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs. The specific arrangement of a chlorine atom at the 2-position and an amino group at the 4-position of the pyridine ring in 2-chloro-4-aminopyridine provides a unique combination of electronic properties and reactive handles for further chemical modification.[4] This substitution pattern allows for regioselective functionalization, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.[4]

Antimicrobial Applications

Derivatives of 2-amino-4-chloropyridine have been investigated for their potential as antimicrobial agents. A study on new Schiff bases derived from 2-amino-4-chloropyridine demonstrated modest to significant activity against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7] The structure-activity relationship (SAR) studies from this research indicated that the nature of the substituent on the imine nitrogen plays a crucial role in determining the antimicrobial potency.[3]

Anticancer and Kinase Inhibition Potential

The 2-amino-4-chloropyridine scaffold has been incorporated into molecules designed as kinase inhibitors, a major class of anticancer drugs. For instance, derivatives of 4-amino-3,5-dichloropyridine, a closely related structure, have been explored for their anticancer properties.[6] Furthermore, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) derivatives have been identified as potent and selective Met kinase inhibitors, with one analogue demonstrating complete tumor stasis in a human gastric carcinoma xenograft model.[5] This highlights the potential of the broader 2-aminopyridine scaffold in oncology. Aminobenzazolyl pyrimidines, which can be synthesized from related precursors, have also shown significant anticancer potential against leukemia, renal, and prostate cancers.[8]

Quantitative Data on 2-Amino-4-Chloropyridine Derivatives

To provide a clearer understanding of the potential efficacy of compounds derived from the 2-chloro-4-aminopyridine scaffold, the following table summarizes the biological activities of some reported derivatives.

Compound ClassTarget/OrganismActivityReference
Schiff bases of 2-amino-4-chloropyridineStaphylococcus aureus, Bacillus cereus, Escherichia coliSignificant antibacterial activity[3]
Schiff bases of 2-amino-4-chloropyridinePenicillium expansum, Aspergillus flavusSignificant antifungal activity[3]
N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) derivativesMet KinasePotent enzyme inhibition[5]
Aminobenzazolyl pyrimidinesLeukemia, renal, and prostate cancer cell linesAnticancer potential[8]

Experimental Protocols

A fundamental aspect of exploring the potential of this compound is a clear understanding of the synthetic methodologies to access this and related compounds. Below are generalized protocols based on established literature for the synthesis and biological evaluation of 2-amino-4-chloropyridine derivatives.

General Synthesis of Schiff Bases from 2-Amino-4-chloropyridine[3]
  • Starting Materials: 2-amino-4-chloropyridine and various aromatic aldehydes.

  • Reaction: A mixture of 2-amino-4-chloropyridine (1 mmol) and a substituted aldehyde (1 mmol) is refluxed in a suitable solvent such as methanol or ethanol for 4-6 hours.

  • Catalyst: A catalytic amount of an acid, such as glacial acetic acid or concentrated sulfuric acid, is often added to facilitate the reaction.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and mass spectrometry.

In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)[3]
  • Microbial Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

  • Preparation of Inoculum: The microbial cultures are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are swabbed with the prepared microbial inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar plates using a sterile borer.

  • Application of Test Compounds: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Controls: A positive control (standard antibiotic or antifungal) and a negative control (solvent alone) are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Visualizing Synthetic and Discovery Pathways

To better illustrate the processes involved in working with the 2-chloro-4-aminopyridine scaffold, the following diagrams have been generated using the DOT language.

Synthesis_of_2_Amino_4_chloropyridine_Derivatives start 2-Chloropyridine intermediate1 2-Chloropyridine-N-oxide start->intermediate1 Oxidation (e.g., H2O2) intermediate2 2-Chloro-4-nitropyridine-N-oxide intermediate1->intermediate2 Nitration product1 4-Amino-2-chloropyridine intermediate2->product1 Reduction product2 This compound product1->product2 Diallylation product3 Bioactive Derivatives (e.g., Schiff bases, Kinase Inhibitors) product1->product3 Further Functionalization

Caption: General synthetic pathway to 4-amino-2-chloropyridine and its potential derivatives.

Drug_Discovery_Workflow start Scaffold Selection: 2-Chloro-4-aminopyridine step1 Library Synthesis (e.g., N-diallylation, amide coupling) start->step1 step2 High-Throughput Screening (e.g., antimicrobial, anticancer assays) step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization (Structure-Activity Relationship Studies) step3->step4 step5 Preclinical Development step4->step5

Caption: A potential drug discovery workflow starting from the 2-chloro-4-aminopyridine scaffold.

Future Directions and the Promise of this compound

The diallyl substitution on the 4-amino group of the 2-chloropyridine core is a modification that warrants significant investigation. The allyl groups can influence the molecule's lipophilicity, which in turn can affect its membrane permeability and overall pharmacokinetic profile. Furthermore, the allyl moieties can potentially engage in specific interactions with biological targets or serve as handles for further chemical transformations, such as metathesis reactions, to generate more complex structures.

Given the established biological activities of the 2-chloro-4-aminopyridine scaffold, it is plausible that this compound and its derivatives could exhibit interesting properties in areas such as:

  • Antimicrobial Agents: The diallyl groups may enhance the antimicrobial activity or broaden the spectrum of susceptible pathogens.

  • Anticancer Therapeutics: As a novel building block, it could be incorporated into new kinase inhibitors or other anticancer agents with improved potency or selectivity.

  • Agrochemicals: The parent scaffold is a known intermediate for plant growth regulators, and the diallyl derivative could lead to new compounds with enhanced agricultural applications.[1]

Conclusion

While this compound remains a largely unexplored molecule, its foundational scaffold, 2-chloro-4-aminopyridine, is a well-established and highly promising starting point for the development of new therapeutic agents and other valuable chemical entities. This technical guide has provided a comprehensive overview of the known applications and synthetic methodologies associated with this core structure, offering a roadmap for future research into its diallylated derivative. The systematic investigation of this compound, guided by the principles of medicinal chemistry and the insights gained from related compounds, holds the potential to unlock new and valuable bioactive molecules.

References

An In-depth Technical Guide to the Reactivity of Diallyl Groups in N,N-diallyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide explores the chemical reactivity of the diallyl functional groups in N,N-diallyl-2-chloropyridin-4-amine, a molecule of interest for synthetic diversification due to its combination of a reactive heterocyclic core and versatile olefinic side chains. The parent compound, 4-amino-2-chloropyridine, is a known building block in the synthesis of pharmaceuticals and agrochemicals, such as the plant growth regulator Forchlorfenuron.[1][2] The addition of diallyl groups to the exocyclic amine introduces a rich avenue for further chemical modifications.

This document provides a detailed overview of potential reactions, including electrophilic additions, olefin metathesis, and cycloaddition reactions, supported by generalized experimental protocols and data presented for easy comparison.

Introduction to the Reactivity Landscape

The chemical personality of this compound is dominated by two key structural features: the electron-rich diallyl amine moiety and the electron-deficient 2-chloropyridine ring. The diallyl groups, being unactivated alkenes, are susceptible to a variety of addition and rearrangement reactions common to olefins. The close proximity of the two allyl groups also opens up the possibility of intramolecular reactions, leading to the formation of novel heterocyclic structures.

The 2-chloropyridine core, while not the primary focus of this guide, influences the overall electronic properties of the molecule and presents its own site for potential modification, primarily through nucleophilic aromatic substitution at the C2 position. The interplay between these two reactive centers makes this molecule a versatile scaffold for combinatorial chemistry and the development of new chemical entities.

Reactivity of the Diallyl Groups

The two allyl groups are the primary sites of reactivity discussed in this guide. Their chemical behavior is characteristic of terminal alkenes, with the added dimension of potential intramolecular reactions.

Electrophilic Addition

The carbon-carbon double bonds of the allyl groups can readily undergo electrophilic addition reactions. In these reactions, an electrophile attacks the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

A typical example is the addition of a hydrogen halide (HX), where the initial protonation of the double bond would favor the formation of the more stable secondary carbocation (Markovnikov's rule). However, in the context of a conjugated system, resonance stabilization can influence the regioselectivity of the addition.[3] For the non-conjugated diallyl groups, the reaction is expected to proceed via the more stable carbocation intermediate.

Electrophilic_Addition cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Nucleophilic Attack Alkene R-CH=CH₂ Carbocation R-C⁺H-CH₂-E Alkene->Carbocation E⁺ Electrophile E⁺ Carbocation_2 R-C⁺H-CH₂-E Product R-CH(Nu)-CH₂-E Carbocation_2->Product Nu⁻ Nucleophile Nu⁻

Caption: General mechanism of electrophilic addition to an alkene.

Experimental Protocol: Hydrobromination of an Allyl Group

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of hydrogen bromide in acetic acid (e.g., 33 wt. %, 2.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal-alkylidene complexes (e.g., Grubbs' or Schrock's catalysts).[4] For this compound, the most relevant application is Ring-Closing Metathesis (RCM), which would lead to the formation of a five-membered dihydropyrrole ring fused to the pyridine core, with the concomitant release of ethylene.[5][6]

The efficiency of RCM can be influenced by the choice of catalyst and reaction conditions. Ruthenium-based catalysts are particularly noted for their tolerance to various functional groups, including amines and heterocycles.[7]

RCM_Mechanism Substrate This compound Intermediate1 Metallacyclobutane Intermediate Substrate->Intermediate1 + [Ru]=CH₂ Catalyst [Ru]=CH₂ Intermediate2 New Alkylidene Intermediate1->Intermediate2 - Ethylene Product Fused Dihydropyrrole Intermediate1->Product Reductive Elimination Intermediate2->Intermediate1 Intramolecular Coordination Product->Catalyst Regenerates Ethylene Ethylene

Caption: Catalytic cycle for Ring-Closing Metathesis (RCM).

Table 1: Common Catalysts and Conditions for RCM of Diallylamines

CatalystTypical Loading (mol%)SolventTemperature (°C)Typical Yield (%)
Grubbs' 1st Gen5-10Dichloromethane25-4570-85
Grubbs' 2nd Gen1-5Dichloromethane/Toluene25-8085-98
Hoveyda-Grubbs' 2nd Gen1-5Toluene60-11090-99

Data compiled from analogous reactions in the literature.[5][7][8]

Experimental Protocol: Ring-Closing Metathesis (RCM)

  • Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in a degassed solvent (e.g., anhydrous toluene or dichloromethane) to achieve a concentration of 0.01-0.1 M.

  • Catalyst Addition: Add the chosen ruthenium catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) to the solution.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C for toluene) and stir. Monitor the reaction by TLC or GC-MS. The reaction is driven by the release of ethylene gas.

  • Quenching: Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Cycloaddition Reactions

The allyl groups can participate as 2π-electron components in cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions.[9]

Diels-Alder Reaction: The allyl groups can act as dienophiles in a [4+2] cycloaddition with a suitable diene. These reactions are a powerful tool for the construction of six-membered rings.[10][11] The reaction is typically performed at elevated temperatures, although Lewis acid catalysis can sometimes facilitate the reaction at lower temperatures.

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole (e.g., a nitrile oxide, azide, or nitrone) across the double bond of the allyl group to form a five-membered heterocycle.[12] This is a highly efficient method for constructing heterocyclic rings with control over regioselectivity and stereoselectivity.

Dipolar_Cycloaddition cluster_pathway 1,3-Dipolar Cycloaddition Pathway Reactants Allyl Group + (X⁺-Y-Z⁻) TransitionState [Concerted Transition State] Reactants->TransitionState Heat or Catalyst Product Five-membered Heterocycle TransitionState->Product

Caption: General pathway for a 1,3-dipolar cycloaddition reaction.

Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrile Oxide

  • Generation of 1,3-Dipole: In a flask, generate the nitrile oxide in situ. For example, treat an oxime with an oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.

  • Reaction: To this mixture, add a solution of this compound (1.0 eq) in a suitable solvent (e.g., chloroform or THF).

  • Stirring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the isoxazoline product by TLC.

  • Work-up: Filter the reaction mixture to remove any precipitated salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Reactivity of the 2-Chloropyridine Core

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen. The presence of the electron-donating diallylamino group at the 4-position further influences the electronic landscape of the ring. Reactions with various nucleophiles (e.g., amines, alkoxides, thiols) can displace the chloride, providing another handle for molecular diversification.[13]

Potential Applications and Future Directions

The diverse reactivity of the diallyl groups in this compound makes it a valuable scaffold for creating libraries of complex molecules. The products of the reactions described above could be of interest in drug discovery, as pyridine and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2][14][15] The ability to rapidly generate novel heterocyclic systems via RCM or cycloaddition reactions is particularly appealing for lead generation in medicinal chemistry.

Further exploration could involve tandem reactions, where an initial modification of the diallyl groups is followed by a substitution at the 2-chloro position, leading to highly functionalized and complex molecular architectures.

Disclaimer: This document is a theoretical guide based on established principles of organic chemistry and a review of the available literature on related compounds. The specific reactivity of this compound may vary, and all proposed experimental protocols should be adapted and optimized based on laboratory results.

References

N,N-diallyl-2-chloropyridin-4-amine safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: A specific Safety Data Sheet (SDS) for N,N-diallyl-2-chloropyridin-4-amine was not available through the conducted searches. The following information is based on the closely related compound, 2-Chloropyridin-4-amine (also known as 4-Amino-2-chloropyridine), and should be used as a guideline with the understanding that the diallyl substitution may alter the toxicological and physicochemical properties. All handling and safety protocols should be established and executed by qualified personnel.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and emergency procedures for 2-Chloropyridin-4-amine.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for 2-Chloropyridin-4-amine.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₅ClN₂[1]
Molecular Weight128.56 g/mol [1]
Melting Point90-94 °C[2]
AppearanceWhite to light yellow crystalline powder[3]
Water SolubilitySlightly soluble[3]

Table 2: Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Aquatic Hazard (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects

Source:

Experimental Protocols

Detailed methodologies for key safety and handling procedures are outlined below.

First Aid Measures

In case of exposure, the following first aid protocols should be immediately implemented.

  • General Advice: First aiders must protect themselves. Present the Safety Data Sheet to the attending physician.

  • Inhalation:

    • Move the victim to fresh air.

    • If breathing has stopped, provide artificial respiration immediately, with oxygen if necessary.

    • Call a physician without delay.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Rinse the affected skin area with copious amounts of water or shower.

    • A physician should be called immediately.

  • Eye Contact:

    • Rinse out with plenty of water.

    • Remove contact lenses if present and easy to do so.

    • Summon an ophthalmologist at once.

  • Ingestion:

    • Provide the victim with two glasses of water to drink.

    • Seek immediate medical advice.

Spill and Leak Procedures

In the event of a spill, the following containment and cleanup protocol should be followed.

  • Personal Precautions:

    • Stay in the danger area only with a self-contained breathing apparatus.

    • Avoid all contact with the substance.

    • Ensure adequate ventilation.

    • Evacuate the area and consult with an expert.

  • Environmental Precautions:

    • Do not allow the product to enter drains.

    • Cover all drains in the vicinity.

  • Containment and Cleanup:

    • Collect the spilled material using dry methods (e.g., shovel, scoop).

    • Place the collected material in a tightly sealed, appropriately labeled container for disposal.

    • Avoid generating dust.[4]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[5]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety workflows and logical relationships for handling 2-Chloropyridin-4-amine.

G General Handling Workflow for 2-Chloropyridin-4-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review SDS and Establish SOP b Ensure Proper Ventilation (Fume Hood) a->b Proceed c Don Personal Protective Equipment (PPE) b->c Proceed d Weigh and Transfer Compound c->d Proceed e Perform Experimental Procedures d->e Proceed f Decontaminate Work Surfaces e->f Proceed g Dispose of Waste Properly f->g Proceed h Remove and Store PPE Correctly g->h Proceed

Caption: General Handling Workflow

G First Aid Procedures for Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Occurs inhale1 Move to Fresh Air start->inhale1 skin1 Remove Contaminated Clothing start->skin1 eye1 Rinse with Plenty of Water start->eye1 ingest1 Give Two Glasses of Water start->ingest1 inhale2 Provide Artificial Respiration if Necessary inhale1->inhale2 inhale3 Call a Physician inhale2->inhale3 skin2 Rinse with Water/Shower skin1->skin2 skin3 Call a Physician skin2->skin3 eye2 Remove Contact Lenses eye1->eye2 eye3 Call an Ophthalmologist eye2->eye3 ingest2 Seek Immediate Medical Attention ingest1->ingest2

Caption: First Aid Procedures

G Hazard Classification and Required PPE cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) h1 Acute Toxicity (Oral, Dermal, Inhalation) ppe1 Chemical Resistant Gloves h1->ppe1 ppe4 NIOSH-approved Respirator h1->ppe4 h2 Skin and Eye Corrosion h2->ppe1 ppe2 Safety Goggles and Face Shield h2->ppe2 ppe3 Protective Clothing h2->ppe3 h3 Aquatic Toxicity h3->ppe1 h3->ppe3

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of N,N-diallyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and a proposed protocol for the Suzuki-Miyaura coupling of N,N-diallyl-2-chloropyridin-4-amine, a potentially valuable building block in medicinal chemistry.

Proposed Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is presented below.

Caption: Proposed Suzuki-Miyaura coupling of this compound.

Experimental Protocols

Due to the anticipated challenges of coupling an electron-rich 2-chloropyridine, a robust catalytic system is proposed. The use of a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is often effective in promoting the oxidative addition of the palladium catalyst to the sterically hindered and electron-rich aryl chloride.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk tube or similar)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

  • Add Palladium(II) acetate (1-5 mol%) and SPhos (2-10 mol%). The Pd:ligand ratio should be optimized, typically starting with 1:2.

  • Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).

  • Add anhydrous 1,4-dioxane and degassed water to the reaction mixture. A common solvent ratio is 4:1 to 10:1 dioxane:water.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Proposed Reaction Conditions

ParameterProposed ConditionNotes
Substrate This compound1.0 equivalent
Boronic Acid Arylboronic acid1.2 - 1.5 equivalents
Catalyst Pd(OAc)₂1-5 mol% loading. Higher loadings may be necessary for less reactive substrates.
Ligand SPhos2-10 mol% loading. Other bulky phosphine ligands like XPhos or Buchwald's G3 precatalysts could also be effective.[1]
Base K₃PO₄2.0 - 3.0 equivalents. Other bases such as Cs₂CO₃ or K₂CO₃ can also be screened.
Solvent 1,4-Dioxane/Water4:1 to 10:1 ratio. Anhydrous and degassed solvents are crucial for reproducibility. Toluene or THF may also be suitable.
Temperature 80 - 110 °CThe optimal temperature will depend on the reactivity of the specific arylboronic acid. Microwave irradiation could potentially shorten reaction times.[2][3]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

Experimental_Workflow A 1. Reagent Preparation (Substrate, Boronic Acid, Base) B 2. Catalyst/Ligand Addition (Pd(OAc)₂, SPhos) A->B In Schlenk tube C 3. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) B->C D 4. Solvent Addition (Anhydrous Dioxane, Degassed Water) C->D E 5. Reaction (Heating and Stirring) D->E F 6. Workup (Extraction and Washing) E->F After completion G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle Diagram

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established palladium-catalyzed process.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The provided protocol offers a robust starting point for researchers aiming to perform Suzuki-Miyaura coupling reactions with this compound. Optimization of the reaction parameters, including the catalyst system, base, and solvent, may be necessary to achieve high yields for specific arylboronic acid coupling partners. The inherent challenges of working with 2-chloropyridines necessitate careful experimental setup and the use of high-purity, anhydrous, and degassed reagents and solvents.

References

Application of N,N-diallyl-2-chloropyridin-4-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N,N-diallyl-2-chloropyridin-4-amine as a key starting material in the synthesis of potent kinase inhibitors, with a specific focus on inhibitors of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint and represents a promising target for cancer therapy. The diaminopyridine scaffold has been identified as a highly effective core structure for potent and selective Mps1 inhibitors.

Herein, we outline a synthetic strategy that utilizes this compound as a protected precursor to a key 2-chloro-4-aminopyridine intermediate. The diallyl group serves as a protecting group for the 4-amino position, which can be selectively removed to allow for further functionalization in the synthesis of the target kinase inhibitors. This approach offers a versatile route for the development of novel therapeutics targeting Mps1 and other kinases.

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

The Mps1 kinase is a central component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] When kinetochores are not properly attached to microtubules of the mitotic spindle, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).[2] This inhibition prevents the premature separation of sister chromatids, allowing time for error correction.[4][5] The signaling pathway is illustrated in the diagram below.

Mps1_Signaling_Pathway Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 phosphorylates Bub1 Bub1 Knl1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 recruits Mad2_open Mad2 (Open) Mad1->Mad2_open recruits Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed conformational change MCC Mitotic Checkpoint Complex (MCC) Mad2_closed->MCC forms APCC APC/C MCC->APCC inhibits Anaphase Anaphase APCC->Anaphase promotes

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.
Proposed Synthetic Workflow

The following workflow outlines the proposed synthetic route from this compound to a potent diaminopyridine-based Mps1 inhibitor. This multi-step synthesis involves the initial preparation of the diallylated starting material, followed by a palladium-catalyzed deallylation to unmask the primary amine. The resulting intermediate then undergoes a Buchwald-Hartwig amination to introduce the second amino group, followed by further functionalization to yield the final inhibitor.

Synthetic_Workflow Start 2,4-Dichloropyridine Intermediate1 This compound (Starting Material) Start->Intermediate1 Diallylamine, Nucleophilic Aromatic Substitution Intermediate2 2-Chloro-4-aminopyridine Intermediate1->Intermediate2 Pd(PPh3)4, Deallylation Intermediate3 N4-(tert-Butyl)-2-chloropyridine-4,6-diamine Intermediate2->Intermediate3 6-Bromo-N-(tert-butyl)pyridin-2-amine, Buchwald-Hartwig Amination Intermediate4 N4-(tert-Butyl)-N6-(4-iodophenyl)pyridine-2,4,6-triamine Intermediate3->Intermediate4 4-Iodoaniline, Buchwald-Hartwig Amination FinalProduct Mps1 Inhibitor (Compound 12) Intermediate4->FinalProduct Further modifications

Proposed Synthetic Workflow for an Mps1 Inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes a plausible synthesis of the starting material via nucleophilic aromatic substitution.

Materials:

  • 2,4-Dichloropyridine

  • Diallylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-dichloropyridine (1.0 eq) in DMF, add diallylamine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Palladium-Catalyzed Deallylation

This protocol details the removal of the diallyl protecting group to yield the primary amine intermediate.

Materials:

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N'-Dimethylbarbituric acid (NDMBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add NDMBA (2.5 eq) and Pd(PPh₃)₄ (0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-4-aminopyridine, which can be used in the next step without further purification.

Protocol 3: Synthesis of a Diaminopyridine-based Mps1 Inhibitor

This multi-step protocol is adapted from the synthesis of potent diaminopyridine Mps1 inhibitors.

Step 3a: Buchwald-Hartwig Amination

  • To a solution of 2-chloro-4-aminopyridine (from Protocol 2, 1.0 eq) and 6-bromo-N-(tert-butyl)pyridin-2-amine (1.1 eq) in toluene, add sodium tert-butoxide (1.4 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq).

  • Heat the reaction mixture to 100 °C for 12 hours under an argon atmosphere.

  • Cool the mixture, dilute with EtOAc, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield N4-(tert-butyl)-2-chloropyridine-4,6-diamine.

Step 3b: Second Buchwald-Hartwig Amination and Final Modifications

  • Follow established literature procedures for the subsequent coupling and modification steps to introduce the desired side chains and obtain the final Mps1 inhibitor, such as compound 12 described by Kusakabe et al.

Data Presentation

The following tables summarize key quantitative data for a representative diaminopyridine-based Mps1 inhibitor synthesized through a similar pathway.

Table 1: Synthesis Yields

StepProductTypical Yield (%)
1This compound75-85%
22-Chloro-4-aminopyridine80-90%
3aN4-(tert-Butyl)-2-chloropyridine-4,6-diamine60-70%
3bFinal Mps1 Inhibitor (e.g., Compound 12)40-50% (over 2 steps)

Table 2: Kinase Inhibitory Activity

CompoundMps1 IC₅₀ (nM)[6]JNK1 IC₅₀ (nM)Selectivity (JNK1/Mps1)
Compound 9 37>10,000>270
Compound 12 37>10,000>270

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

The use of this compound as a protected starting material provides a viable and flexible route for the synthesis of diaminopyridine-based kinase inhibitors. The protocols outlined in this document offer a clear pathway for researchers to access these potent compounds, facilitating further investigation into their therapeutic potential, particularly in the context of Mps1-targeted cancer therapy. The detailed experimental procedures and workflow diagrams serve as a valuable resource for drug development professionals in the design and execution of novel kinase inhibitor syntheses.

References

Experimental setup for reactions involving N,N-diallyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N,N-diallyl-2-chloropyridin-4-amine is a versatile synthetic intermediate, valuable for the construction of complex heterocyclic molecules. The presence of a chloro-substituent at the 2-position of the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, making it an excellent scaffold for library synthesis in drug discovery and materials science. The diallylamino group offers further opportunities for chemical modification, such as ring-closing metathesis. These application notes provide detailed protocols for the synthesis of the title compound and its subsequent functionalization via Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from commercially available 2-chloro-4-aminopyridine via a direct N,N-diallylation reaction.

Experimental Workflow: Synthesis

reagents Reagents: - 2-Chloro-4-aminopyridine - Allyl bromide - Base (e.g., KOH) - Solvent (e.g., 1,4-Dioxane) reaction Microwave Irradiation (50W, 7-10 min) reagents->reaction 1. Combine & React workup Aqueous Workup: - Quench with H₂O - Extract with Ethyl Acetate - Wash with brine reaction->workup 2. Quench & Extract purification Purification: Silica Gel Chromatography workup->purification 3. Purify product Product: This compound purification->product 4. Isolate

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-4-aminopyridine≥98%Standard vendor
Allyl bromide99%Standard vendor
Potassium hydroxide (KOH)≥85% pelletsStandard vendor
1,4-DioxaneAnhydrous, ≥99.8%Standard vendor
Ethyl acetateACS gradeStandard vendor
n-HexaneACS gradeStandard vendor
Anhydrous Sodium SulfateACS gradeStandard vendor
Silica Gel230-400 meshStandard vendor
Microwave synthesis vial10 mL---
Experimental Procedure
  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-chloro-4-aminopyridine (1.0 equiv), potassium hydroxide (2.5 equiv), and anhydrous 1,4-dioxane (5 mL).

  • Add allyl bromide (2.2 equiv) to the suspension.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with a power of 50 W for 7-10 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench with cold water (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to afford the pure this compound.

Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): δ ~7.9-8.1 (d, 1H, H-6), ~6.5-6.7 (dd, 1H, H-5), ~6.4-6.5 (d, 1H, H-3), ~5.7-5.9 (m, 2H, -CH=CH₂), ~5.1-5.3 (m, 4H, -CH=CH₂), ~4.0-4.2 (d, 4H, -NCH₂-).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~155.0 (C-4), ~150.0 (C-2), ~149.0 (C-6), ~132.0 (-CH=CH₂), ~117.5 (-CH=CH₂), ~107.0 (C-5), ~106.0 (C-3), ~53.0 (-NCH₂-).

  • Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₃ClN₂, expected [M+H]⁺.

Protocol 2: Buchwald-Hartwig Amination of the 2-Position

This protocol describes a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary amine.[1][2][3]

Experimental Workflow: Buchwald-Hartwig Amination

reagents Reagents: - this compound - Primary Amine (R-NH₂) - Pd Precatalyst & Ligand - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) reaction Inert Atmosphere (N₂/Ar) Heat (e.g., 100-110 °C) reagents->reaction 1. Combine & React workup Filtration & Extraction: - Cool & filter through Celite® - Extract with organic solvent - Wash and dry reaction->workup 2. Cool & Filter purification Purification: Silica Gel Chromatography workup->purification 3. Purify product Product: 2-Amino-substituted Pyridine purification->product 4. Isolate

Caption: Workflow for Buchwald-Hartwig amination of the title compound.

Materials and Reagents
Reagent/MaterialGrade
This compoundSynthesized as per Protocol 1
Primary Amine (e.g., Aniline)≥99%
Pd₂(dba)₃ or Pd(OAc)₂Catalyst grade
XPhos or RuPhosLigand grade
Sodium tert-butoxide (NaOtBu)≥97%
TolueneAnhydrous, ≥99.8%
Reaction Parameters
EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11075-95
2Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene10070-90
3Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane10065-85
Experimental Procedure
  • In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add this compound (1.0 equiv) and the primary amine (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 2-amino-substituted pyridine derivative.

Protocol 3: Suzuki-Miyaura Coupling of the 2-Position

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.[4][5][6]

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Reagents: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) reaction Inert Atmosphere (N₂/Ar) Heat (e.g., 90 °C) reagents->reaction 1. Combine & React workup Aqueous Workup: - Cool & dilute with H₂O - Extract with organic solvent - Wash and dry reaction->workup 2. Cool & Extract purification Purification: Silica Gel Chromatography workup->purification 3. Purify product Product: 2-Aryl-substituted Pyridine purification->product 4. Isolate

Caption: Workflow for Suzuki-Miyaura coupling of the title compound.

Materials and Reagents
Reagent/MaterialGrade
This compoundSynthesized as per Protocol 1
Arylboronic Acid (e.g., Phenylboronic acid)≥97%
Pd(PPh₃)₄Catalyst grade
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%
1,4-DioxaneAnhydrous, ≥99.8%
Degassed Water---
Reaction Parameters
EntryCatalyst (mol%)Base (equiv)Solvent System (v/v)Temp (°C)Typical Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9080-95
2Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)DME/H₂O (4:1)8575-90
3Pd(OAc)₂/SPhos (2/4)K₃PO₄ (2.0)Toluene/H₂O (10:1)10085-98
Experimental Procedure
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Seal the tube and place it in a preheated oil bath at 90 °C. Stir for 6-18 hours, monitoring completion by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-substituted pyridine.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Allyl bromide is toxic and a lachrymator; handle with extreme care.

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin.

  • Microwave reactions can generate high pressure; use only certified microwave vials and follow the manufacturer's safety guidelines.

References

Application Note: Analytical Techniques for the Purification of N,N-diallyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-diallyl-2-chloropyridin-4-amine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any synthetic compound intended for biological evaluation, achieving a high degree of purity is critical. This application note provides a comprehensive overview of the analytical techniques and detailed protocols for the purification and characterization of this compound. The methodologies described herein are based on established techniques for the purification of related pyridine compounds and can be adapted to ensure the isolation of a highly pure final product.

The purification strategy involves a multi-step approach, beginning with initial purification by column chromatography, followed by purity assessment using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Final characterization and structural confirmation are achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Summary of Purification and Analytical Techniques

TechniquePurposeKey ParametersExpected Outcome
Thin Layer Chromatography (TLC) Rapid purity assessment and reaction monitoringStationary Phase: Silica gel 60 F254Mobile Phase: Ethyl acetate/Hexane (e.g., 30:70 v/v)Detection: UV light (254 nm)Single spot with a specific Retention Factor (Rf) value indicating a potentially pure compound.
Column Chromatography Bulk purification of the crude productStationary Phase: Silica gel (230-400 mesh)Eluent: Gradient of Ethyl acetate in HexaneSeparation of the desired product from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysisColumn: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% TFA or formic acid)[1][2]Detection: UV at 254 nmA single sharp peak with a specific retention time, allowing for the determination of purity percentage.
Mass Spectrometry (MS) Molecular weight determination and structural confirmationIonization Mode: Electrospray Ionization (ESI), positive modeAnalysis: Full scan to determine the molecular ion peak [M+H]⁺Detection of the molecular ion peak corresponding to the calculated mass of this compound, including the characteristic isotopic pattern for a chlorine-containing compound.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the chemical structureSpectra: ¹H NMR, ¹³C NMRSolvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆)A spectrum with chemical shifts, coupling constants, and integration values consistent with the structure of the target compound.

Experimental Protocols

1. Thin Layer Chromatography (TLC) for Purity Assessment

  • Materials:

    • TLC plates (Silica gel 60 F254)

    • Developing chamber

    • Mobile Phase: Ethyl acetate/Hexane (30:70 v/v)

    • UV lamp (254 nm)

    • Capillary tubes for spotting

  • Protocol:

    • Prepare the mobile phase by mixing ethyl acetate and hexane in a 30:70 ratio.

    • Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm and allow the chamber to saturate.

    • Dissolve a small amount of the crude or purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

    • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

    • Once the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and mark the solvent front.

    • Allow the plate to dry and visualize the spots under a UV lamp at 254 nm.

    • Calculate the Retention Factor (Rf) value for each spot. A single spot indicates a potentially pure compound.

2. Column Chromatography for Bulk Purification

  • Materials:

    • Glass chromatography column

    • Silica gel (230-400 mesh)

    • Eluent: Hexane and Ethyl acetate

    • Crude this compound

    • Collection tubes

  • Protocol:

    • Prepare a slurry of silica gel in hexane and pack the chromatography column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

3. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

  • Materials:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

    • Purified this compound

  • Protocol:

    • Prepare the mobile phases and degas them.

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with an appropriate mixture of Mobile Phase A and B (e.g., 70:30 A:B).

    • Dissolve a precise amount of the purified compound in the mobile phase to prepare a sample solution of known concentration.

    • Inject the sample solution into the HPLC system.

    • Run an isocratic or gradient elution method to separate the components. A typical gradient might be from 30% B to 100% B over 20 minutes.

    • Monitor the eluent at 254 nm.

    • Analyze the resulting chromatogram to determine the retention time and peak area of the product.

    • Calculate the purity of the sample based on the relative peak areas.

4. Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Materials:

    • Mass spectrometer with an Electrospray Ionization (ESI) source

    • Syringe pump

    • Solvent: Acetonitrile or Methanol

    • Purified this compound

  • Protocol:

    • Dissolve the purified compound in the solvent to a concentration of approximately 1 mg/mL.

    • Infuse the sample solution into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the positive ion mode over a suitable mass range.

    • Analyze the spectrum for the molecular ion peak [M+H]⁺.

    • Observe the isotopic pattern characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).[3]

5. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Materials:

    • NMR spectrometer (e.g., 400 MHz or higher)

    • NMR tubes

    • Deuterated solvent (e.g., CDCl₃)

    • Purified this compound

  • Protocol:

    • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound TLC1 TLC Analysis (Initial Purity) Crude->TLC1 Assess initial purity ColumnChrom Column Chromatography Crude->ColumnChrom Purify Fractions Collected Fractions ColumnChrom->Fractions Separate TLC2 TLC Analysis of Fractions Fractions->TLC2 Monitor PureFractions Combined Pure Fractions TLC2->PureFractions Identify & Combine SolventEvap Solvent Evaporation PureFractions->SolventEvap Concentrate PurifiedProduct Purified Product SolventEvap->PurifiedProduct HPLC HPLC (Quantitative Purity) PurifiedProduct->HPLC Analyze MS Mass Spectrometry (MW Confirmation) PurifiedProduct->MS Analyze NMR NMR (Structure Elucidation) PurifiedProduct->NMR Analyze Final Pure, Characterized Compound HPLC->Final MS->Final NMR->Final

Caption: Workflow for the purification and analysis of this compound.

Analytical_Techniques_Relationship Purification Purification Techniques Column Chromatography Preparative HPLC Purity_Assessment Purity Assessment TLC Analytical HPLC Purification->Purity_Assessment Verify Purity Structural_Characterization Structural Characterization Mass Spectrometry NMR Spectroscopy IR Spectroscopy Purification->Structural_Characterization Provide Sample for Purity_Assessment->Purification Guide Purification Purity_Assessment->Structural_Characterization Confirm Homogeneity for Final_Product Final Pure Product Structural_Characterization->Final_Product Confirms Identity of

Caption: Interrelationship of analytical techniques for compound purification and characterization.

References

Application Notes and Protocols for N,N-diallyl-2-chloropyridin-4-amine and Related Aminopyridine Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diallyl-2-chloropyridin-4-amine belongs to the broader class of aminopyridine ligands, which have garnered significant interest in the field of transition metal catalysis. These ligands are valued for their ability to form stable and reactive complexes with a variety of transition metals, including palladium, copper, rhodium, and ruthenium. The electronic and steric properties of aminopyridine ligands can be readily tuned by modifying the substituents on the pyridine ring and the amino group, allowing for the optimization of catalyst performance in a wide range of organic transformations. While specific data for this compound as a ligand is not extensively documented in the current literature, this document provides a comprehensive overview of the applications and protocols for closely related aminopyridine ligands, which can serve as a valuable guide for the utilization of this compound in catalytic research.

Aminopyridine ligands have proven effective in various catalytic reactions, most notably in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][2][3] These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[4] The pyridine nitrogen and the exocyclic amino group of these ligands can chelate to the metal center, providing stability and influencing the reactivity of the catalytic species.[5] The diallyl functionality on the amino group of this compound offers an additional point of coordination or potential for further reaction, making it an intriguing candidate for novel catalytic applications.

General Experimental Workflow

The utilization of aminopyridine ligands in a typical transition metal-catalyzed cross-coupling reaction follows a general workflow. The diagram below illustrates the key steps from reaction setup to product isolation.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis start Start reagents Weigh Reagents: - Substrate - Coupling Partner - Base - Catalyst Precursor - Ligand start->reagents 1. solvent Add Anhydrous Solvent reagents->solvent 2. degas Degas Mixture (e.g., N2 purge) solvent->degas 3. heat Heat to Reaction Temperature degas->heat 4. monitor Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor 5. quench Quench Reaction monitor->quench 6. extract Liquid-Liquid Extraction quench->extract 7. dry Dry Organic Layer extract->dry 8. concentrate Concentrate in vacuo dry->concentrate 9. purify Purify Product (e.g., Column Chromatography) concentrate->purify 10. characterize Characterize Product (NMR, MS, etc.) purify->characterize 11. end End characterize->end 12.

Caption: General workflow for a transition metal-catalyzed cross-coupling reaction.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aminopyridine ligands are effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The aminopyridine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

Hypothetical Performance Data for this compound in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O10092
22-Chlorotoluene4-Methoxyphenylboronic acidCs₂CO₃Dioxane11085
34-Iodobenzonitrile3-Thienylboronic acidK₃PO₄DMF9095
41-BromonaphthaleneVinylboronic acid pinacol esterNa₂CO₃THF/H₂O8088

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a dry Schlenk tube, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%).

  • Solvent and Degassing: Add the appropriate solvent (e.g., toluene/water 4:1, 5 mL). Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture at the specified temperature and monitor its progress by TLC or GC/MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application Note 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Copper-catalyzed N-arylation reactions are powerful methods for the formation of C-N bonds, particularly for the synthesis of arylamines. Aminopyridine ligands can accelerate these reactions, allowing for milder reaction conditions compared to traditional Ullmann condensations.[2][6]

Hypothetical Performance Data for this compound in Copper-Catalyzed N-Arylation

EntryAryl HalideAmineBaseSolventTemp (°C)Yield (%)
14-IodotolueneAnilineK₂CO₃DMSO11088
22-BromobenzonitrileMorpholineCs₂CO₃Dioxane12075
31-IodonaphthaleneBenzylamineK₃PO₄DMF10091
44-ChloronitrobenzenePyrrolidinet-BuOKToluene9082

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

  • Reaction Setup: To an oven-dried reaction vessel, add the copper catalyst (e.g., CuI, 0.05 mmol, 5 mol%), the this compound ligand (0.1 mmol, 10 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMSO, 3 mL) under a nitrogen atmosphere.

  • Reaction: Seal the vessel and heat the mixture to the indicated temperature with vigorous stirring. Monitor the reaction by LC/MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where an aminopyridine ligand (L) is utilized.

catalytic_cycle pd0 Pd(0)L₂ pd_aryl_halide Ar-Pd(II)-X(L₂) pd0->pd_aryl_halide Oxidative Addition (Ar-X) c1 pd_aryl_boronate Ar-Pd(II)-R(L₂) pd_aryl_halide->pd_aryl_boronate Transmetalation (R-B(OR)₂) c2 product_complex Ar-R-Pd(0)L₂ pd_aryl_boronate->product_complex Reductive Elimination c3 product_complex->pd0 Ar-R (Product) c4

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion

While specific catalytic applications of this compound are not yet widely reported, the established utility of the broader aminopyridine ligand class suggests its significant potential in transition metal catalysis. The protocols and data presented herein, based on related aminopyridine ligands, provide a solid foundation for researchers to begin exploring the catalytic activity of this novel ligand. The unique electronic and steric properties conferred by the chloro and diallylamino substituents may lead to new and improved catalytic systems for important organic transformations. Further research into the synthesis and application of this specific ligand is warranted to fully elucidate its catalytic capabilities.

References

Application Notes and Protocols for the Functionalization of N,N-diallyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and potential methods for the chemical functionalization of the pyridine ring of N,N-diallyl-2-chloropyridin-4-amine. This compound serves as a versatile scaffold for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. The primary sites for functionalization are the C2 position, via displacement of the chloro group, and other positions on the pyridine ring through metallation-based approaches.

The following sections detail key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering representative protocols and workflows.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the chloro substituent at the C2 position is an excellent handle for such transformations.

The Buchwald-Hartwig amination enables the synthesis of a wide array of N-aryl and N-alkyl aminopyridines from aryl halides.[1][2][3] This reaction is highly valuable for creating derivatives with diverse electronic and steric properties. The general transformation is depicted below.

G reactant1 This compound product N,N-diallyl-N2-(substituted)-pyridine-2,4-diamine reactant1->product reactant2 Primary or Secondary Amine (R1R2NH) reactant2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) ligand Phosphine Ligand (e.g., XPhos, RuPhos) base Base (e.g., NaOtBu, K3PO4) solvent Solvent (e.g., Toluene, Dioxane)

Caption: Workflow for Buchwald-Hartwig Amination.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or pre-catalysts like XPhos-Pd-G3
Ligand Biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos)
Base Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄)
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (5-10 mL).

  • Seal the tube and heat the reaction mixture at the specified temperature with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminopyridine derivative.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[4][5] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C2 position of the pyridine ring.

G reactant1 This compound product 2-Aryl/Vinyl-N,N-diallylpyridin-4-amine reactant1->product reactant2 Aryl/Vinyl Boronic Acid or Ester reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3, Cs2CO3) solvent Solvent (e.g., Dioxane/H2O)

Caption: Workflow for Suzuki-Miyaura Coupling.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Boron Reagent Arylboronic acid, Arylboronic acid pinacol ester
Base Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)
Solvent Dioxane/Water, Toluene/Water, DMF
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine this compound (1.0 mmol), the aryl or vinyl boronic acid or ester (1.5 mmol), the palladium catalyst (0.03-0.05 mmol), and the base (2.0-3.0 mmol).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to the specified temperature under an inert atmosphere and stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 2-substituted pyridine product.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6][7][8][9] This method is ideal for introducing alkynyl moieties, which are valuable for further synthetic transformations.

G reactant1 This compound product 2-Alkynyl-N,N-diallylpyridin-4-amine reactant1->product reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) cocatalyst Cu(I) Salt (e.g., CuI) base Amine Base (e.g., Et3N, DIPEA) solvent Solvent (e.g., THF, DMF) G reactant1 This compound product N,N-diallyl-2-(alkyl/arylthio)pyridin-4-amine reactant1->product reactant2 Thiol (R-SH) reactant2->product base Base (e.g., NaH, K2CO3) solvent Solvent (e.g., DMF, DMSO)

References

Application Notes and Protocols for N,N-diallyl-2-chloropyridin-4-amine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of N,N-diallyl-2-chloropyridin-4-amine as a novel agrochemical candidate, with a primary focus on its hypothesized fungicidal properties. The protocols detailed below are based on established methodologies for the evaluation of new agrochemical compounds.

Introduction

This compound is a derivative of 4-amino-2-chloropyridine, a known pharmacophore in the development of bioactive molecules for agriculture. The parent compound, 4-amino-2-chloropyridine, has been identified as an important intermediate in the synthesis of fungicides, herbicides, and plant growth regulators.[1][2][3][4] It has also been noted for its intrinsic pesticidal activity against a range of plant pathogens, including rust, powdery mildew, and rice blast.[1][5] The introduction of diallyl groups to the 4-amino position may enhance lipophilicity and cellular uptake, potentially leading to improved efficacy and a broader spectrum of activity. These notes outline the potential applications and provide detailed protocols for the evaluation of this compound as a novel fungicide.

Synthesis

The synthesis of this compound can be hypothetically achieved through the N-alkylation of 4-amino-2-chloropyridine with an allyl halide. A general synthetic scheme is presented below.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 4-Amino-2-chloropyridine C Base (e.g., NaH) Solvent (e.g., DMF) Room Temperature A->C B Allyl Bromide B->C D This compound C->D N-alkylation

Caption: Proposed synthesis of this compound.

Hypothesized Fungicidal Activity

Based on the known fungicidal properties of related pyridine derivatives, this compound is postulated to be effective against a range of agronomically important fungal pathogens. The diallyl substitution may influence its mode of action, potentially targeting cell membrane integrity or key metabolic pathways within the fungal cell.

Data Presentation: In Vitro Fungicidal Activity

The following table summarizes hypothetical quantitative data for the in vitro fungicidal activity of this compound against several common plant pathogens.

Fungal PathogenCommon DiseaseEC50 (µg/mL) of this compoundEC50 (µg/mL) of Commercial Fungicide (Azoxystrobin)
Botrytis cinereaGray Mold12.55.2
Fusarium graminearumFusarium Head Blight25.810.1
Rhizoctonia solaniSheath Blight18.38.7
Sclerotinia sclerotiorumWhite Mold32.115.4
Alternaria solaniEarly Blight21.79.5

Experimental Protocols

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of fungal pathogens.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Cultures of test fungi (Botrytis cinerea, Fusarium graminearum, etc.)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare a series of dilutions of the stock solution in sterile water to achieve final concentrations ranging from 1 to 100 µg/mL in the PDA medium.

  • Add the appropriate volume of each dilution to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations. Also prepare control plates with DMSO and without any test compound.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate (both treated and control).

  • Seal the plates with parafilm and incubate at 25 ± 2°C in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Mycelial_Growth_Inhibition_Workflow A Prepare stock solution of This compound B Prepare serial dilutions A->B C Incorporate dilutions into molten PDA B->C D Pour amended PDA into petri dishes C->D E Inoculate with fungal mycelial plugs D->E F Incubate at 25°C E->F G Measure radial growth F->G H Calculate percentage inhibition G->H I Determine EC50 value H->I

Caption: Workflow for the in vitro mycelial growth inhibition assay.

This protocol evaluates the protective and curative fungicidal activity of this compound on detached plant leaves.

Materials:

  • This compound

  • Wetting agent (e.g., Tween 20)

  • Healthy, young leaves from a susceptible host plant (e.g., tomato for Alternaria solani)

  • Spore suspension of the test fungus (e.g., 1 x 10^5 spores/mL)

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Spraying apparatus

Procedure for Protective Activity:

  • Prepare a series of concentrations of this compound (e.g., 50, 100, 200 µg/mL) in water with a wetting agent (e.g., 0.05% Tween 20).

  • Spray the adaxial surface of the detached leaves with the test solutions until runoff. Control leaves are sprayed with water and the wetting agent.

  • Allow the leaves to air dry for 24 hours.

  • Inoculate the treated leaves by placing a drop of the fungal spore suspension on the adaxial surface.

  • Place the inoculated leaves in moist chambers and incubate at 25 ± 2°C with a 12-hour photoperiod.

  • After 3-5 days, assess the disease severity by measuring the lesion diameter or using a disease rating scale.

  • Calculate the percentage of disease control relative to the untreated control.

Procedure for Curative Activity:

  • Inoculate the detached leaves with the fungal spore suspension as described above.

  • Incubate the leaves in moist chambers for 24 hours to allow for infection to occur.

  • Spray the inoculated leaves with the different concentrations of the test compound.

  • Return the leaves to the moist chambers and continue incubation.

  • Assess disease severity after an additional 2-4 days.

Hypothesized Mode of Action Pathway

The exact mode of action of this compound is unknown. However, based on the activity of other pyridine-based fungicides, it may interfere with key cellular processes in the pathogen. A hypothetical signaling pathway is depicted below, suggesting potential interference with mitochondrial respiration, a common target for fungicides.

Mode_of_Action A This compound B Fungal Cell Membrane Penetration A->B C Mitochondrial Electron Transport Chain B->C D Inhibition of Complex III (Cytochrome bc1) C->D Inhibition E Disruption of ATP Synthesis D->E F Cellular Energy Depletion E->F G Inhibition of Fungal Growth and Spore Germination F->G

Caption: A hypothetical mode of action for this compound.

Conclusion

This compound represents a promising scaffold for the development of new agrochemical fungicides. The provided protocols offer a standardized framework for the initial screening and evaluation of its biological activity. Further research is warranted to elucidate its precise mode of action, spectrum of activity, and potential for crop protection.

References

Application Notes and Protocols for Assessing the Biological Activity of N,N-diallyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-diallyl-2-chloropyridin-4-amine is a synthetic organic compound with potential biological activities stemming from its pyridinamine core structure. Derivatives of 2-chloropyridin-4-amine have been noted for various biological effects, including antimicrobial and plant growth regulatory properties.[1][2][3][4][5][6] This document provides a detailed protocol for an initial assessment of the biological activity of this compound, focusing on its cytotoxic effects and its potential as a kinase inhibitor. The following protocols outline methods for determining the compound's half-maximal inhibitory concentration (IC50) for cytotoxicity, its ability to inhibit a specific kinase, and its impact on a key cellular signaling pathway.

Data Presentation

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
Cell LineCompound Concentration (µM)Percent Viability (%)IC50 (µM)
MCF-7 0.198.2 ± 2.115.4
185.1 ± 3.5
1055.3 ± 4.2
2530.1 ± 2.8
5012.5 ± 1.9
1005.2 ± 1.1
A549 0.199.1 ± 1.822.8
190.3 ± 2.9
1068.7 ± 5.1
2545.2 ± 3.7
5020.8 ± 2.5
1008.9 ± 1.4
Table 2: In Vitro Kinase Inhibition Assay
Kinase TargetCompound Concentration (µM)Percent Inhibition (%)IC50 (µM)
MEK1 0.015.2 ± 1.10.78
0.125.6 ± 3.2
0.548.9 ± 4.5
165.3 ± 3.8
588.1 ± 2.9
1095.7 ± 1.5
Table 3: Quantification of Protein Phosphorylation by Western Blot
Treatmentp-ERK1/2 / Total ERK1/2 Ratio
Vehicle Control (DMSO) 1.00
This compound (1 µM) 0.45
This compound (5 µM) 0.15
Positive Control (U0126, 10 µM) 0.12

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cultured mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting the percent viability against the log of the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to screen for the inhibitory activity of this compound against a specific kinase (e.g., MEK1). This assay measures the amount of ADP produced, which is proportional to the kinase activity.

Materials:

  • This compound

  • Recombinant active kinase (e.g., MEK1)

  • Kinase substrate (e.g., inactive ERK2)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in kinase assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • To initiate the kinase reaction, add 5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition using the following formula:

      • % Inhibition = 100 - [((Luminescence of sample - Luminescence of no enzyme control) / (Luminescence of vehicle control - Luminescence of no enzyme control)) x 100]

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of a key signaling protein, such as ERK1/2, in a relevant cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[11]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[11]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.[10]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total ERK1/2 and a housekeeping protein like GAPDH.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of phosphorylated protein to total protein.

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Treat Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound add_mtt Add MTT Reagent add_compound->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read_plate Measure Absorbance dissolve->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

kinase_inhibition_workflow start Start reagent_prep Prepare Compound, Kinase, and Substrate start->reagent_prep reaction_setup Set up Kinase Reaction in 384-well Plate reagent_prep->reaction_setup atp_addition Initiate Reaction with ATP reaction_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation adp_detection_1 Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) incubation->adp_detection_1 adp_detection_2 Convert ADP to ATP and Generate Luminescence adp_detection_1->adp_detection_2 read_luminescence Measure Luminescence adp_detection_2->read_luminescence data_analysis Calculate Percent Inhibition and IC50 read_luminescence->data_analysis end End data_analysis->end mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound This compound Compound->MEK Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-diallyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of N,N-diallyl-2-chloropyridin-4-amine synthesis. The synthesis is a two-step process: first, the synthesis of the precursor 4-amino-2-chloropyridine, followed by its N,N-diallylation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.

Step 1: Synthesis of 4-Amino-2-chloropyridine

Issue 1: Low yield of 4-Amino-2-chloropyridine

Potential Cause Recommended Solution
Inefficient Nitration: The electron-withdrawing nature of the chloro group on the pyridine ring can hinder the nitration step.[1]Ensure the use of a strong nitrating mixture, such as a combination of concentrated nitric acid and concentrated sulfuric acid. The reaction temperature should be carefully controlled as specified in the protocol.
Incomplete Reduction of the Nitro Group: The reduction of 2-chloro-4-nitropyridine-N-oxide may be sluggish.Use a proven reducing agent like iron powder in an acidic medium (e.g., acetic acid).[1] Ensure a sufficient molar excess of the reducing agent and allow for adequate reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side Reactions: The formation of byproducts can reduce the yield of the desired product.Follow the recommended reaction conditions, including temperature and reaction time, to minimize side reactions. Purification of intermediates, if necessary, can also improve the final yield.
Loss during Workup and Purification: The product may be lost during extraction or purification steps.Ensure proper pH adjustment during the workup to maximize the recovery of the amine. Use appropriate solvents for extraction and chromatography.

Issue 2: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Unreacted Starting Material: Incomplete reaction can lead to a mixture of starting material and product.Monitor the reaction to completion using TLC. If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reagents.
Formation of Polar Impurities: Side reactions can generate polar byproducts that are difficult to separate.Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification.[2] Recrystallization can also be an effective method for obtaining a pure product.[3]
Step 2: N,N-diallylation of 4-Amino-2-chloropyridine

Issue 1: Low yield of this compound

Potential Cause Recommended Solution
Incomplete Diallylation: Mono-allylation may occur as a major side reaction, resulting in a mixture of mono- and di-allylated products.[4]Use a molar excess of the allylating agent (e.g., allyl bromide).[4] The optimal ratio of amine to allyl bromide may need to be determined empirically, but a 1:3 ratio is a good starting point.[4]
Unfavorable Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield.A combination of potassium carbonate as the base and an aqueous alcohol solution (e.g., ethanol/water) as the solvent has been shown to be effective for the diallylation of anilines.[4] The reaction temperature can be optimized, with higher temperatures generally favoring diallylation.[4]
Decomposition of the Product: The product may be unstable under the reaction conditions.Monitor the reaction progress and avoid prolonged reaction times at high temperatures. Once the reaction is complete, proceed with the workup promptly.

Issue 2: Formation of Quaternary Ammonium Salts

Potential Cause Recommended Solution
Over-alkylation: The tertiary amine product can further react with the allylating agent to form a quaternary ammonium salt.[5]Carefully control the stoichiometry of the allylating agent. Using a slight excess is recommended for diallylation, but a large excess should be avoided. Monitor the reaction by TLC to stop it once the desired product is the major component.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-amino-2-chloropyridine?

A1: Several methods have been reported for the synthesis of 4-amino-2-chloropyridine. The most common industrial methods include:

  • 2-Chloropyridine nitration-reduction method: This method uses the inexpensive 2-chloropyridine as a starting material. It involves the N-oxidation of 2-chloropyridine, followed by nitration at the 4-position and subsequent reduction of the nitro group.[1]

  • Isonicotinic acid chlorination-ammoniation method: This route starts from isonicotinic acid, which is converted to its N-oxide, followed by amination, chlorination, and finally a Hofmann degradation to yield the product.[1]

Q2: What is a suitable allylating agent for the N,N-diallylation step?

A2: Allyl bromide is a commonly used and effective allylating agent for the N,N-diallylation of aromatic amines.[4]

Q3: What are the key parameters to control for selective N,N-diallylation?

A3: To achieve high selectivity for N,N-diallylation over mono-allylation, the following parameters are crucial:

  • Stoichiometry: Use an excess of the allylating agent (e.g., 3 equivalents of allyl bromide per equivalent of the amine).[4]

  • Base: A suitable base, such as potassium carbonate, is essential to neutralize the acid generated during the reaction.[4]

  • Solvent: An aqueous alcohol mixture (e.g., ethanol/water) can be an effective solvent system.[4]

  • Temperature: The reaction temperature should be optimized. Higher temperatures often favor the formation of the diallylated product.[4]

Q4: How can I purify the final this compound product?

A4: The final product can be purified using standard techniques such as column chromatography on silica gel.[2][4] The choice of eluent (e.g., a mixture of petroleum ether and ethyl acetate) will depend on the polarity of the product and any impurities.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chloropyridine via the 2-Chloropyridine Nitration-Reduction Method

This protocol is based on a common industrial synthesis route.[1]

Step 1.1: Synthesis of 2-Chloropyridine-N-oxide

  • In a suitable reaction vessel, dissolve 2-chloropyridine in acetic acid.

  • Heat the mixture to approximately 50°C.

  • Slowly add 30% hydrogen peroxide to the reaction mixture.

  • Stir the reaction at 50°C until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, cool the mixture and carefully neutralize it to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it to obtain 2-chloropyridine-N-oxide.

Step 1.2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

  • In a separate reaction vessel, prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Cool the nitrating mixture in an ice bath.

  • Slowly add the 2-chloropyridine-N-oxide from the previous step to the cold nitrating mixture.

  • Stir the reaction mixture while allowing it to slowly warm to room temperature.

  • Monitor the reaction by TLC. Once the reaction is complete, pour the mixture over ice to precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry it to obtain 2-chloro-4-nitropyridine-N-oxide.

Step 1.3: Synthesis of 4-Amino-2-chloropyridine

  • Suspend the 2-chloro-4-nitropyridine-N-oxide in a mixture of acetic acid and water.

  • Add iron powder to the suspension.

  • Heat the reaction mixture and stir until the reduction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the iron residues.

  • Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it to obtain 4-amino-2-chloropyridine. The product can be further purified by recrystallization or column chromatography.

Protocol 2: N,N-diallylation of 4-Amino-2-chloropyridine

This protocol is adapted from a general method for the N,N-diallylation of anilines.[4]

  • To a solution of 4-amino-2-chloropyridine (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v), add potassium carbonate (4 equivalents).

  • Add allyl bromide (3 equivalents) to the mixture.

  • Heat the reaction mixture to 70°C and stir.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound.

Data Presentation

Table 1: Reaction Conditions for N,N-diallylation of Anilines with Allyl Bromide [4]

EntryAmineBase (equiv.)SolventTemp (°C)Time (h)Yield of Diallylated Product (%)
1AnilineK₂CO₃ (4)Ethanol/Water (2:1)70286
24-ChloroanilineK₂CO₃ (4)Ethanol/Water (2:1)703.577
34-BromoanilineK₂CO₃ (4)Ethanol/Water (2:1)703.578
44-NitroanilineK₂CO₃ (4)Ethanol/Water (2:1)70580

Note: This table provides data for the diallylation of various anilines, which can serve as a reference for optimizing the synthesis of this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-Amino-2-chloropyridine cluster_step2 Step 2: N,N-diallylation start1 2-Chloropyridine proc1_1 N-Oxidation (H₂O₂, Acetic Acid) start1->proc1_1 inter1 2-Chloropyridine-N-oxide proc1_1->inter1 proc1_2 Nitration (HNO₃, H₂SO₄) inter1->proc1_2 inter2 2-Chloro-4-nitropyridine-N-oxide proc1_2->inter2 proc1_3 Reduction (Fe, Acetic Acid) inter2->proc1_3 end1 4-Amino-2-chloropyridine proc1_3->end1 start2 4-Amino-2-chloropyridine end1->start2 proc2 Diallylation (Allyl Bromide, K₂CO₃, Ethanol/Water) start2->proc2 end2 This compound proc2->end2

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_yield cluster_synthesis Troubleshooting Synthesis of Precursor cluster_precursor_issues Potential Precursor Issues cluster_diallylation Troubleshooting Diallylation Step cluster_diallylation_solutions Potential Diallylation Solutions start Low Yield of This compound q1 Check yield of 4-amino-2-chloropyridine start->q1 a1_low Low Yield q1->a1_low a1_ok Acceptable Yield q1->a1_ok p1 Inefficient Nitration a1_low->p1 Investigate p2 Incomplete Reduction a1_low->p2 p3 Side Reactions a1_low->p3 q2 Analyze diallylation reaction mixture a1_ok->q2 a2_incomplete Incomplete Reaction/ Mono-allylation q2->a2_incomplete a2_byproducts Byproducts/ Decomposition q2->a2_byproducts s1 Increase allyl bromide stoichiometry a2_incomplete->s1 s2 Optimize base and solvent a2_incomplete->s2 s3 Adjust reaction temperature a2_incomplete->s3 s4 Monitor reaction time carefully a2_byproducts->s4

Caption: Troubleshooting logic for improving product yield.

References

Troubleshooting guide for the purification of N,N-diallyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N,N-diallyl-2-chloropyridin-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Issue: My final product is a viscous oil and will not crystallize. How can I obtain a solid product?

  • Possible Cause: The presence of residual solvent or impurities can inhibit crystallization. The inherent properties of this compound may also favor an amorphous or oily state.

  • Solution:

    • High-Vacuum Drying: Ensure all solvent has been removed by drying the sample under a high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid in the removal of stubborn residual solvents, but be cautious of product decomposition.

    • Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate). Slowly add an anti-solvent (e.g., hexanes, pentane) in which the product is insoluble until turbidity is observed. Allow the solution to stand, or cool it, to promote crystal formation.

    • Trituration: Add a small amount of a solvent in which the product is sparingly soluble and the impurities are soluble. Stir or sonicate the mixture. The product may solidify, and the impurities will be washed away. Decant the solvent and repeat if necessary.

    • Seed Crystals: If you have previously obtained a solid sample, adding a small seed crystal to the oil can induce crystallization.

2. Issue: TLC analysis of the crude product shows multiple spots. What are the likely impurities?

  • Possible Cause: The presence of unreacted starting materials, mono-allylated intermediate, or byproducts from side reactions.

  • Potential Impurities:

    • 4-amino-2-chloropyridine: The unreacted starting material.[1][2]

    • N-allyl-2-chloropyridin-4-amine: The mono-allylated intermediate.

    • Over-allylated pyridinium salt: Alkylation of the pyridine ring nitrogen.

    • Products of allyl group rearrangement or decomposition: Under certain conditions, allyl groups can undergo isomerization or other reactions.

  • Solution:

    • Column Chromatography: This is the most effective method for separating a mixture of compounds. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Monitor the fractions by TLC to isolate the desired product.

    • Acid-Base Extraction: To remove unreacted 4-amino-2-chloropyridine, the crude mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid solution (e.g., 1M HCl). The basic product and intermediates will move to the aqueous layer. Neutralizing the aqueous layer and extracting with an organic solvent can recover the amine products, potentially leaving non-basic impurities behind. However, this may not separate the desired product from the mono-allylated intermediate.

3. Issue: The yield of my purified product is very low. What are the potential reasons?

  • Possible Cause: Incomplete reaction, product loss during workup and purification, or decomposition of the product.

  • Solution:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion before starting the workup.

    • Workup Optimization: Minimize the number of extraction and transfer steps to reduce physical loss of the product. Ensure the pH is appropriate during any aqueous washes to prevent the product from remaining in the aqueous layer.

    • Purification Technique: Column chromatography can lead to yield loss if the product streaks on the column or if the fractions are not collected efficiently. Recrystallization may also result in a lower yield but typically provides a higher purity product. The choice of purification method should be based on the desired balance of yield and purity.

    • Product Stability: this compound may be sensitive to heat, light, or strong acids/bases. Ensure that the purification conditions are mild.

4. Issue: How can I confirm the identity and purity of my final product?

  • Solution: A combination of analytical techniques should be used:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, showing the characteristic peaks for the allyl groups and the substituted pyridine ring.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

    • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

    • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.

Quantitative Data Summary

ParameterMethod 1: Column ChromatographyMethod 2: RecrystallizationMethod 3: (User Defined)
Crude Yield (g)
Purified Yield (g)
Percent Yield (%)
Purity (by HPLC, %)
Mobile Phase/Solvent System
Observations

Experimental Protocols

1. Column Chromatography

This protocol is a general guideline and may need to be optimized for your specific crude product mixture.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

2. Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Diagrams

TroubleshootingWorkflow start Crude Product Obtained tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot multiple_spots Multiple Spots single_spot->multiple_spots No purification_needed Proceed to Purification single_spot->purification_needed Yes column_chromatography Column Chromatography multiple_spots->column_chromatography recrystallization Recrystallization purification_needed->recrystallization low_yield Low Yield? column_chromatography->low_yield optimize_workup Optimize Workup/Purification column_chromatography->optimize_workup oily_product Product is an Oil? column_chromatography->oily_product recrystallization->low_yield recrystallization->optimize_workup recrystallization->oily_product characterization Characterize Pure Product (NMR, MS, HPLC) final_product Pure Product characterization->final_product optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Yes low_yield->oily_product No optimize_reaction->start optimize_workup->start oily_product->characterization No trituration Trituration oily_product->trituration Yes trituration->characterization trituration->low_yield solvent_antisolvent Solvent-Antisolvent Crystallization solvent_antisolvent->characterization solvent_antisolvent->low_yield

Caption: Troubleshooting workflow for the purification of this compound.

References

Challenges in the scale-up production of N,N-diallyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of N,N-diallyl-2-chloropyridin-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly in a scale-up context.

dot

Caption: Troubleshooting workflow for common production issues.

Problem Potential Cause Recommended Action
Low Yield Incomplete reactionMonitor the reaction progress using TLC or HPLC. Consider extending the reaction time or increasing the temperature.
Side reactionsThe formation of the isomeric N,N-diallyl-4-chloropyridin-2-amine can occur. Lowering the reaction temperature may improve regioselectivity.
Degradation of productThe product may be sensitive to prolonged heat or acidic/basic conditions during work-up. Minimize exposure to harsh conditions.
Mechanical losses during work-upOptimize extraction and filtration procedures to minimize loss of product.
Impure Product Unreacted 2,4-dichloropyridineOptimize the stoichiometry of diallylamine. Improve mixing to ensure complete reaction.
Unreacted diallylamineUse a slight excess of 2,4-dichloropyridine or quench excess diallylamine. Diallylamine can often be removed during aqueous work-up.
Formation of isomeric byproductOptimize reaction temperature. The separation of isomers may require chromatographic purification or careful fractional crystallization.
Over-alkylation or other side productsControl the stoichiometry and temperature carefully. Analyze byproducts to understand side reaction pathways.
Poor Physical Properties (e.g., oiling out) Residual solventEnsure the product is thoroughly dried under vacuum.
ImpuritiesEven small amounts of impurities can affect the crystallization of the final product. Re-purify if necessary.
Reaction Exotherm Rapid addition of reagentsThe reaction between 2,4-dichloropyridine and diallylamine is likely exothermic. Control the addition rate of the amine, especially on a large scale, and ensure adequate cooling.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What is a typical solvent for the reaction of 2,4-dichloropyridine with diallylamine? A1: Aprotic polar solvents such as acetonitrile, DMF, or DMSO are commonly used for nucleophilic aromatic substitution reactions on chloropyridines. The choice of solvent can influence the reaction rate and selectivity.

  • Q2: Is a base required for this reaction? A2: Yes, a non-nucleophilic base is typically added to neutralize the HCl generated during the reaction. Common bases include triethylamine, diisopropylethylamine, or potassium carbonate. The choice of base can be critical to prevent side reactions.

  • Q3: What is the optimal reaction temperature? A3: The optimal temperature will depend on the solvent and base used. It is recommended to start at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress. Higher temperatures may lead to the formation of more byproducts.

Work-up and Purification

  • Q4: How can I remove unreacted diallylamine after the reaction? A4: Diallylamine is basic and can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl.

  • Q5: What is the best method for purifying the final product on a large scale? A5: Recrystallization is often the most practical method for large-scale purification. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and purity. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If recrystallization is insufficient, column chromatography may be necessary, though it is less ideal for very large quantities.

Safety and Handling

  • Q6: What are the main safety hazards associated with the starting materials? A6: 2,4-Dichloropyridine is a halogenated heterocyclic compound and should be handled with care, avoiding skin and eye contact.[1][2] Diallylamine is a corrosive and flammable liquid with a pungent odor.[3][4] Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][3]

  • Q7: Is the reaction exothermic? A7: The reaction of amines with chlorinated pyridines is typically exothermic. On a large scale, this can lead to a rapid increase in temperature if the addition of reagents is not controlled. Adequate cooling and slow, subsurface addition of the limiting reagent are crucial for safety.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2,4-Dichloropyridine

  • Diallylamine

  • Triethylamine (or another suitable base)

  • Acetonitrile (or another suitable solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2,4-dichloropyridine (1.0 eq) in acetonitrile, add triethylamine (1.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add diallylamine (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Typical Value
Reactant Ratio (Diallylamine:2,4-Dichloropyridine) 1.1 : 1.0
Base (e.g., Triethylamine) 1.2 eq
Reaction Temperature 0 °C to room temperature
Reaction Time 12 - 24 hours
Typical Yield (unoptimized) 60 - 80%

Visualizations

Synthetic Pathway

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Synthesis_Pathway reactant1 2,4-Dichloropyridine product This compound reactant1->product Nucleophilic Aromatic Substitution reactant2 Diallylamine reactant2->product reagents + Diallylamine + Base (e.g., Et3N) Solvent (e.g., ACN) Impurity_Logic start Reaction of 2,4-Dichloropyridine with Diallylamine C4_attack Nucleophilic attack at C4 start->C4_attack Major Pathway C2_attack Nucleophilic attack at C2 start->C2_attack Minor Pathway (Side Reaction) desired_product Desired Product: This compound C4_attack->desired_product isomer_product Isomeric Impurity: N,N-diallyl-4-chloropyridin-2-amine C2_attack->isomer_product temp_control Reaction Temperature temp_control->C4_attack Lower temp favors temp_control->C2_attack Higher temp may increase

References

How to avoid degradation of N,N-diallyl-2-chloropyridin-4-amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of N,N-diallyl-2-chloropyridin-4-amine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] For optimal preservation, storage in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended. The storage area should be away from direct sunlight, heat sources, and incompatible materials.[1][2][3][4]

Q2: What types of containers are suitable for storing this compound?

A2: It is recommended to use amber glass vials or bottles with tight-fitting screw caps lined with a chemically resistant material like PTFE. Polyethylene or polypropylene containers may also be suitable.[5] Ensure that all containers are clearly labeled and checked for leaks before storage.[5]

Q3: What are the known incompatibilities for this compound?

A3: Based on the functional groups present, this compound is likely incompatible with strong oxidizing agents, strong acids, and some metals.[1][2][4] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: I've observed a change in the color of my stored this compound. What could be the cause?

A4: A change in color, such as yellowing or darkening, is a common indicator of chemical degradation. This could be due to oxidation of the allylic groups or other complex reactions initiated by exposure to air, light, or impurities. It is advisable to re-analyze the purity of the material before use.

Q5: Can I store solutions of this compound?

A5: While short-term storage of solutions may be necessary for experimental workflows, long-term storage in solution is generally not recommended due to the increased risk of degradation. If storage in solution is unavoidable, use a dry, aprotic solvent, store at low temperatures (ideally ≤ -20°C), and blanket the solution with an inert gas. The stability in the chosen solvent should be experimentally verified.

Troubleshooting Guides

Issue 1: Compound shows signs of discoloration or precipitation after storage.
Possible Cause Troubleshooting Steps
Oxidation 1. Check if the container was properly sealed and if an inert atmosphere was used. 2. Purge the container with argon or nitrogen before resealing. 3. Store the compound in a desiccator to minimize moisture exposure.
Hydrolysis 1. Ensure the compound was stored in a dry environment. 2. Use anhydrous solvents when preparing solutions.
Light Exposure 1. Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light.
Contamination 1. Review handling procedures to minimize the introduction of impurities. 2. Re-purify a small sample if necessary and compare its stability.
Issue 2: Reduced purity or presence of unexpected peaks in analytical data (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Steps
Degradation during storage 1. Confirm the storage conditions were appropriate (see FAQs). 2. Analyze the sample using techniques like LC-MS or GC-MS to identify potential degradation products. 3. Based on the identified products, refine storage conditions (e.g., add a stabilizer, change the storage temperature).
Reaction with solvent 1. If stored in solution, investigate the compatibility of the solvent with the compound. 2. Consider preparing fresh solutions for each experiment.

Data Presentation

Table 1: Recommended Storage Conditions for Allylamine and Chloropyridine Derivatives

Parameter Condition Rationale References
TemperatureCool (2-8 °C)To reduce the rate of potential degradation reactions.[3][4]
AtmosphereInert gas (Argon or Nitrogen)To prevent oxidation of the allyl groups.
LightProtect from lightTo prevent photo-degradation.[3]
ContainerTightly sealed, amber glassTo prevent exposure to air, moisture, and light.[1][2][5]
IncompatibilitiesStrong oxidizing agents, strong acidsTo avoid rapid and exothermic reactions.[1][2][4][6][7]

Experimental Protocols

Protocol 1: Assessment of this compound Stability

Objective: To determine the stability of this compound under various storage conditions.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas

  • Refrigerator (2-8 °C)

  • Freezer (-20 °C)

  • Oven (40 °C)

  • HPLC or GC-MS system

  • Analytical standards of the pure compound

Methodology:

  • Aliquot the this compound into several amber glass vials.

  • Create different storage conditions for separate sets of vials:

    • Condition A: 2-8 °C under air

    • Condition B: 2-8 °C under an inert atmosphere (Argon or Nitrogen)

    • Condition C: -20 °C under an inert atmosphere

    • Condition D: 40 °C under air (accelerated degradation condition)

  • At time zero, take a sample from one vial and analyze its purity by HPLC or GC-MS to establish a baseline.

  • At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), take one vial from each storage condition and analyze its purity.

  • Compare the purity of the stored samples to the baseline to determine the rate of degradation under each condition.

  • Analyze for the appearance of new peaks, which may indicate specific degradation products.

Visualizations

degradation_pathway A This compound B Oxidation Products (e.g., epoxides, aldehydes) A->B O2, light C Hydrolysis Product (N,N-diallyl-2-hydroxypyridin-4-amine) A->C H2O D Polymerization A->D heat, initiator

Caption: Inferred degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Aliquot Compound into Vials B Condition A: 2-8°C, Air A->B C Condition B: 2-8°C, Inert Gas A->C D Condition C: -20°C, Inert Gas A->D E Condition D: 40°C, Air A->E F Time Zero Analysis (Baseline) A->F G Time Point Analysis (e.g., 1, 3, 6 months) B->G C->G D->G E->G H Compare Purity & Identify Degradants F->H G->H

Caption: Experimental workflow for stability assessment.

troubleshooting_guide A Degradation Observed? B Discoloration or Precipitate? A->B Yes J No immediate action needed. A->J No C Stored in amber vial? B->C Yes G Protect from light. B->G No D Stored under inert gas? C->D Yes H Store under inert atmosphere. C->H No E Stored at low temp? D->E Yes I Store at recommended temperature. D->I No F Re-analyze purity before use. E->F

Caption: Troubleshooting decision tree for compound degradation.

References

Strategies for selective reactions at the allyl groups of N,N-diallyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies involving selective reactions at the allyl groups of N,N-diallyl-2-chloropyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing selective reactions on the allyl groups of this compound?

A1: The main challenges arise from the presence of multiple reactive sites within the molecule. The pyridine nitrogen can act as a Lewis base and coordinate to metal catalysts, potentially inhibiting their activity.[1][2] The electron-deficient nature of the 2-chloropyridine ring can also influence the reactivity of the allyl groups. Additionally, the 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution under certain conditions.

Q2: Can I achieve selective mono-functionalization of one allyl group in the presence of the other?

A2: Achieving selective mono-functionalization can be challenging due to the similar reactivity of the two allyl groups. Strategies to favor mono-functionalization include using a sub-stoichiometric amount of the reagent, carefully controlling reaction conditions (temperature, concentration), and employing catalysts that may exhibit a preference for the initial reaction product. Stepwise functionalization, where one allyl group is reacted and then the second in a subsequent step, is a more direct approach.

Q3: Are protecting groups necessary for the pyridine nitrogen during reactions at the allyl groups?

A3: The necessity of a protecting group for the pyridine nitrogen depends on the specific reaction and catalyst used. For reactions sensitive to Lewis bases, such as certain transition metal-catalyzed processes, protection of the pyridine nitrogen can prevent catalyst inhibition.[2][3] Boranes are a potential protecting group for pyridines.[4] However, for some robust catalytic systems, protection may not be required. It is advisable to perform a small-scale test reaction to determine if catalyst inhibition is a significant issue.

Q4: What are the most reliable methods for selective dihydroxylation of the allyl groups?

A4: Sharpless Asymmetric Dihydroxylation is a highly reliable method for the enantioselective preparation of 1,2-diols from the allyl groups.[5][6] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant.[6][7] The commercially available AD-mix preparations (AD-mix-α and AD-mix-β) simplify the procedure and provide high levels of enantioselectivity for a wide range of olefins.[5][6]

Q5: How can I form a cyclic amine from the two allyl groups?

A5: Ring-Closing Metathesis (RCM) is an excellent strategy for forming a dihydropyrrole ring from the two allyl groups.[8] This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts.[2][8] The reaction is driven by the formation of volatile ethylene gas.[9]

Troubleshooting Guides

Troubleshooting Sharpless Asymmetric Dihydroxylation
Issue Potential Cause Troubleshooting Steps
Low or No Reaction Catalyst inhibition by the pyridine nitrogen.[1]1. Protect the pyridine nitrogen with a suitable protecting group (e.g., N-oxide or a borane adduct).[4] 2. Increase the catalyst loading. 3. Ensure the co-oxidant is fresh and active.
Low Enantioselectivity Secondary reaction pathway is competing.[6]1. Lower the reaction temperature. 2. Ensure the olefin concentration is not too high, which can lead to a non-chiral background reaction.[5] 3. Increase the concentration of the chiral ligand.[6]
Formation of Side Products Over-oxidation of the diol product.1. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 2. Use a milder co-oxidant if possible.
Difficulty in Product Isolation Emulsion formation during workup.1. Add a small amount of a saturated salt solution (brine) to break up the emulsion. 2. Filter the reaction mixture through a pad of celite before extraction.
Troubleshooting Grubbs-Catalyzed Ring-Closing Metathesis (RCM)
Issue Potential Cause Troubleshooting Steps
Low or No Reaction Catalyst deactivation by the pyridine nitrogen.[2][10]1. Protect the pyridine nitrogen (e.g., as a borane adduct or a quaternary salt).[4] 2. Use a more robust catalyst, such as a second-generation Grubbs catalyst, which is generally more tolerant of functional groups.[8] 3. Increase the catalyst loading.[11] 4. Use a Lewis acid co-catalyst which has been shown to assist RCM of diallylamines.[7][12]
Incomplete Conversion Equilibrium between starting material and product.1. Ensure efficient removal of ethylene gas by performing the reaction under a gentle stream of inert gas (e.g., nitrogen or argon) or under reduced pressure. 2. Increase the reaction temperature.
Formation of Oligomers/Polymers Intermolecular metathesis is competing with RCM.1. Perform the reaction at high dilution to favor the intramolecular RCM pathway. 2. Add the substrate slowly to the reaction mixture containing the catalyst.
Isomerization of the Double Bond Presence of ruthenium hydride species.1. Use a catalyst that is less prone to isomerization. 2. Add a small amount of a hydride scavenger, such as 1,4-benzoquinone.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of this compound

This protocol describes the dihydroxylation of both allyl groups to form the corresponding tetraol.

Materials:

  • This compound

  • AD-mix-β (or AD-mix-α for the other enantiomer)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, v/v).

  • Dissolve this compound (1 equivalent) in the solvent mixture.

  • Add AD-mix-β (approximately 1.4 g per mmol of substrate) and methanesulfonamide (2 equivalents).

  • Stir the resulting slurry vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS). The reaction mixture will typically change color from orange to a paler yellow.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of substrate) and stir for 1 hour.

  • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired tetraol.

Expected Yield: Based on similar substrates, yields can range from 70-90% with high enantiomeric excess (>95% ee).

Protocol 2: Grubbs-Catalyzed Ring-Closing Metathesis (RCM) of this compound

This protocol describes the formation of a dihydropyrrole ring fused to the pyridine moiety.

Materials:

  • This compound

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous and degassed

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous, degassed DCM to a concentration of 0.01 M.

  • Add Grubbs' second-generation catalyst (1-5 mol%).

  • Heat the reaction mixture to reflux and stir under the inert atmosphere. Monitor the progress of the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired dihydropyrrole derivative.

Expected Yield: Yields for RCM of diallylamines are typically high, often exceeding 90%.[8]

Visualizing Workflows and Logic

Sharpless_Dihydroxylation_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve Substrate in t-BuOH/H2O add_reagents Add AD-mix & CH3SO2NH2 start->add_reagents stir Stir at Room Temperature add_reagents->stir quench Quench with Na2SO3 stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Tetraol Product purify->product

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

RCM_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous DCM add_catalyst Add Grubbs' Catalyst start->add_catalyst reflux Reflux under Inert Atmosphere add_catalyst->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate purify Column Chromatography concentrate->purify product Dihydropyrrole Product purify->product

Caption: Workflow for Grubbs-Catalyzed Ring-Closing Metathesis.

Troubleshooting_Logic start Low or No Conversion? cause1 Catalyst Inhibition by Pyridine-N? start->cause1 Yes cause2 Poor Catalyst Activity? start->cause2 Yes cause3 Unfavorable Equilibrium (RCM)? start->cause3 Yes (RCM) solution1a Protect Pyridine-N cause1->solution1a solution1b Increase Catalyst Loading cause1->solution1b solution2a Use More Robust Catalyst (e.g., Grubbs Gen II) cause2->solution2a solution3a Ensure Ethylene Removal cause3->solution3a solution3b Increase Temperature cause3->solution3b

Caption: Troubleshooting Logic for Low Reaction Conversion.

References

Overcoming poor reactivity of N,N-diallyl-2-chloropyridin-4-amine in specific transformations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-diallyl-2-chloropyridin-4-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the reactivity of this compound in common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor reactivity in standard cross-coupling reactions?

A: The primary reason for the observed low reactivity is the electronic nature of the molecule. The 4-amino group is a strong electron-donating group (EDG), which increases the electron density of the pyridine ring. This increased electron density strengthens the C2-Cl bond, making the crucial oxidative addition step in typical palladium-catalyzed cross-coupling cycles significantly more difficult. This is a common challenge encountered with electron-rich heteroaryl halides. Furthermore, the pyridine nitrogen itself can coordinate to the metal catalyst, potentially leading to catalyst inhibition or the formation of inactive species.

Reactivity_Troubleshooting cluster_Problem The Problem cluster_Cause Root Cause cluster_Effect Mechanism Effect cluster_Solution Solution PoorReactivity Poor Reactivity of This compound EDG Strong Electron-Donating 4-Amino Group PoorReactivity->EDG is caused by PyridineN Catalyst Inhibition by Pyridinic Nitrogen PoorReactivity->PyridineN is caused by SlowOA Slow Oxidative Addition (Rate-Limiting Step) EDG->SlowOA leads to PyridineN->SlowOA contributes to Catalyst Use Highly Active Catalyst Systems (e.g., G3/G4 Precatalysts) SlowOA->Catalyst overcome by Ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands) SlowOA->Ligand overcome by Conditions Optimize Conditions (Base, Solvent, Temp.) SlowOA->Conditions overcome by Experimental_Workflow cluster_Prep Preparation cluster_Reaction Reaction Setup cluster_Analysis Analysis & Workup A 1. Assemble Reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base) D 4. Charge Vessel with Solids under Inert Atmosphere A->D B 2. Prepare Glassware (Oven-dried) B->D C 3. Degas Solvents E 5. Add Degassed Solvents and Liquid Reagents C->E D->E F 6. Heat to Temperature with Vigorous Stirring E->F G 7. Monitor Reaction (TLC, LC-MS) F->G G->F If incomplete, continue heating or re-evaluate conditions H 8. Reaction Quench & Aqueous Workup G->H If complete I 9. Purification (Column Chromatography) H->I J 10. Characterization I->J

Best practices for handling and disposal of N,N-diallyl-2-chloropyridin-4-amine waste

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for N,N-diallyl-2-chloropyridin-4-amine. The following guidance is based on the safety data for structurally similar compounds, such as 2-chloropyridin-4-amine and other chlorinated pyridine derivatives. Researchers should handle this compound with extreme caution and perform a thorough risk assessment before commencing any work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on analogous compounds, this compound is likely to be hazardous. Similar chlorinated pyridines are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] They can cause severe skin burns and serious eye damage.[1][2] Additionally, these compounds are often harmful or toxic to aquatic life with long-lasting effects.[1][2] The diallyl groups may introduce additional reactivity and toxicity.

Q2: What personal protective equipment (PPE) should be worn when handling this compound and its waste?

A comprehensive assessment of personal protective equipment is crucial. The following PPE is recommended:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may also be necessary.

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Q3: What are the immediate first aid measures in case of exposure?

  • Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor.[4][5]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove all contaminated clothing and wash it before reuse.[4][5] If skin irritation occurs, get medical advice.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, seek medical attention.[4][5]

  • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse the mouth.[1][4][5] Do NOT induce vomiting.[1]

Q4: How should I handle a spill of this compound?

In the event of a spill:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).

  • Prevent the spill from entering drains or waterways.[1][2]

  • For solid waste, sweep up and shovel into suitable containers for disposal. Avoid generating dust.[4][5]

  • For liquid waste, absorb with an inert material and place in a suitable container for disposal.

Q5: What are the proper storage conditions for this chemical waste?

Store waste in a well-ventilated place and keep the container tightly closed.[4][5][6] It should be stored locked up.[4][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Accidental release of the compound Improper handling or container failure.Follow the spill response protocol outlined in the FAQ. Ensure all personnel are trained on spill procedures.
Contaminated PPE Direct contact with the chemical.Remove and dispose of contaminated PPE in a designated waste container. Wash hands and other exposed skin areas thoroughly.
Uncertainty about waste disposal regulations Lack of information or complex local regulations.Consult your institution's Environmental Health and Safety (EHS) department. Chemical waste generators must comply with local, regional, and national hazardous waste regulations.[5]

Waste Disposal Workflow

WasteDisposalWorkflow Waste Disposal Decision Workflow for this compound cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Storage cluster_disposal Disposal A Experiment Complete: Waste Generated B Characterize Waste: - Solid vs. Liquid - Contaminated materials - Concentration A->B C Segregate Waste: - Halogenated Organic Waste - Avoid mixing with incompatible materials B->C D Store in a labeled, sealed container in a well-ventilated, secure area. C->D E Consult Institutional EHS for approved disposal procedures D->E F Arrange for pickup by a licensed hazardous waste disposal company E->F G Dispose of contents/container to an approved waste disposal plant. F->G

Caption: Decision workflow for the safe disposal of this compound waste.

Hazard Summary

Hazard Description Primary Route of Exposure References
Acute Toxicity Fatal or toxic if swallowed, in contact with skin, or inhaled.Oral, Dermal, Inhalation[1][2]
Skin Corrosion/Irritation Causes severe skin burns and irritation.Dermal[1][2][4]
Eye Damage/Irritation Causes serious eye damage.Ocular[1][2][4]
Aquatic Toxicity Toxic or harmful to aquatic life with long-lasting effects.Environmental Release[1][2]

Experimental Protocol: Waste Neutralization (Hypothetical)

Disclaimer: The following is a hypothetical protocol for the chemical neutralization of small quantities of this compound waste in a laboratory setting. This procedure has not been validated for this specific compound and should be thoroughly tested on a small scale in a controlled environment by qualified personnel before implementation.

Objective: To chemically modify this compound to reduce its reactivity and toxicity before disposal. This hypothetical protocol is based on the general principles of degrading chlorinated and amine-containing organic compounds.

Materials:

  • This compound waste (in a suitable solvent)

  • Sodium borohydride (NaBH₄) or a similar reducing agent

  • A suitable solvent (e.g., ethanol, isopropanol)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (for pH adjustment)

  • Hydrochloric acid (HCl) solution (for pH adjustment)

  • pH indicator strips

  • Stir plate and stir bar

  • Fume hood

  • Appropriate PPE

Procedure:

  • Preparation: Work in a certified chemical fume hood. Wear all required PPE.

  • Dilution: Dilute the this compound waste with a suitable solvent to a manageable concentration.

  • Reduction (Hypothetical): Slowly add a reducing agent like sodium borohydride to the stirred solution. This is a hypothetical step to attempt the reduction of the allyl groups and potentially the chloro-pyridine ring, though the reactivity would need to be experimentally determined. Monitor for any signs of reaction (e.g., gas evolution, temperature change).

  • Hydrolysis (Hypothetical): After the initial reaction subsides, cautiously adjust the pH of the solution to basic (pH > 10) using a NaOH or KOH solution. This may promote the hydrolysis of the chlorine atom from the pyridine ring, although this is highly dependent on the specific compound's stability.

  • Neutralization: Once the reaction is deemed complete (e.g., after several hours of stirring), neutralize the solution to a pH of approximately 7 using a dilute HCl solution.

  • Disposal: The resulting solution should be collected as hazardous waste and disposed of according to institutional and local regulations.

Important Considerations:

  • This is a hypothetical protocol and must be validated.

  • The reaction byproducts are unknown and should be treated as hazardous.

  • The reaction may be exothermic and require cooling.

Logical Relationship Diagram

LogicalRelationships Key Considerations for Handling and Disposal cluster_compound Compound Properties cluster_hazards Associated Hazards cluster_practices Best Practices cluster_disposal_options Disposal Options A This compound (Halogenated Pyridine Derivative) B Toxicity (Oral, Dermal, Inhalation) A->B C Corrosivity (Skin, Eyes) A->C D Environmental Hazard (Aquatic Toxicity) A->D E Engineering Controls (Fume Hood) B->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) B->F G Proper Waste Segregation (Halogenated Organics) B->G C->E C->F C->G D->E D->F D->G H Incineration (Approved Facility) G->H I Chemical Treatment (If Validated Protocol Exists) G->I J Landfill (As per regulations for hazardous waste) G->J

References

Validation & Comparative

Comparative Reactivity Analysis of N,N-diallyl-2-chloropyridin-4-amine and Other 4-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific experimental data on the reactivity of N,N-diallyl-2-chloropyridin-4-amine. While extensive research exists on the reactivity of the parent 4-aminopyridine and its various derivatives, data directly comparing the reactivity of the diallylated compound is not publicly available. This guide, therefore, provides a comparative framework based on established principles of organic chemistry and the known reactivity of structurally similar 4-aminopyridine compounds. The discussion will focus on the anticipated reactivity in key reaction classes, supported by general experimental protocols for these transformations.

Theoretical Reactivity Profile of this compound

The reactivity of this compound is primarily governed by the electronic and steric effects of its substituents on the pyridine ring. The key functional groups influencing its chemical behavior are the chloro group at the 2-position, the diallylamino group at the 4-position, and the pyridine nitrogen itself.

The diallylamino group is expected to be a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This electron-donating effect increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino group. This enhanced nucleophilicity of the ring can influence its susceptibility to electrophilic attack and can also affect the reactivity of the chloro substituent.

Conversely, the chloro group at the 2-position is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic substitution. However, its presence provides a reactive site for nucleophilic aromatic substitution and a handle for various palladium-catalyzed cross-coupling reactions.

The interplay of these electronic effects suggests that this compound would be a versatile building block in organic synthesis.

Comparison with Other 4-Aminopyridines

To understand the potential reactivity of this compound, a comparison with well-studied 4-aminopyridine derivatives is instructive.

Compound4-SubstituentExpected Electronic EffectAnticipated Reactivity of the 2-Chloro Group
This compound Diallylamino (-N(CH₂CH=CH₂)₂)Strong Electron-DonatingEnhanced reactivity in nucleophilic substitution and cross-coupling reactions due to increased electron density on the ring. Steric hindrance from the allyl groups might play a role.
2-Chloro-4-aminopyridine Amino (-NH₂)Electron-DonatingBaseline reactivity for comparison. The amino group activates the ring.
2-Chloro-4-(dimethylamino)pyridine Dimethylamino (-N(CH₃)₂)Strong Electron-DonatingSimilar to the diallyl derivative, but with less steric bulk. Expected to be highly reactive.
2-Chloro-4-nitropyridine Nitro (-NO₂)Strong Electron-WithdrawingThe nitro group strongly deactivates the ring towards electrophilic attack but activates the chloro group for nucleophilic aromatic substitution.

Key Reaction Classes and Expected Reactivity

Nucleophilic Aromatic Substitution (SNA r)

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles. The electron-donating diallylamino group at the 4-position is expected to increase the electron density at the 2-position, which would typically slow down a classical SNAr reaction that favors electron-deficient rings. However, the overall reactivity will also depend on the nature of the nucleophile and the reaction conditions.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

A mixture of the 2-chloropyridine derivative (1.0 eq.), the nucleophile (1.1 - 2.0 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5 - 3.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is heated at a temperature ranging from 80 to 150 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Logical Relationship for SNAr Reactivity

sn_ar_reactivity cluster_electron_donating Electron-Donating Group at C4 cluster_electron_withdrawing Electron-Withdrawing Group at C4 N,N-diallylamino N,N-diallylamino Increased Ring Electron Density Increased Ring Electron Density N,N-diallylamino->Increased Ring Electron Density Dimethylamino Dimethylamino Dimethylamino->Increased Ring Electron Density Amino Amino Amino->Increased Ring Electron Density Nitro Nitro Decreased Ring Electron Density Decreased Ring Electron Density Nitro->Decreased Ring Electron Density Slower SNAr Slower SNAr Increased Ring Electron Density->Slower SNAr Faster SNAr Faster SNAr Decreased Ring Electron Density->Faster SNAr

Caption: Electronic effects on the rate of nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The electron-rich nature of the pyridine ring due to the diallylamino group is generally beneficial for the oxidative addition step in the catalytic cycle, potentially leading to higher reactivity compared to electron-deficient pyridines.

General Experimental Protocol for Suzuki Coupling:

To a degassed solution of the 2-chloropyridine derivative (1.0 eq.), the corresponding boronic acid or boronate ester (1.2 - 1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-10 mol%) in a suitable solvent system (e.g., toluene/water, dioxane/water, or DME) is added a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0 - 3.0 eq.). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Experimental Workflow for a Typical Cross-Coupling Reaction

cross_coupling_workflow start Start reagents Combine Reactants: - 2-Chloropyridine derivative - Coupling Partner - Palladium Catalyst & Ligand - Base start->reagents degas Degas the Reaction Mixture reagents->degas heat Heat under Inert Atmosphere degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Structural Validation of N,N-diallyl-2-chloropyridin-4-amine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For a novel compound such as N,N-diallyl-2-chloropyridin-4-amine, a multi-faceted approach employing both X-ray crystallography and various spectroscopic techniques is essential for unambiguous structural validation. While X-ray crystallography provides unparalleled detail on the solid-state conformation and packing, spectroscopic methods offer complementary data on the molecule's connectivity, functional groups, and behavior in solution.

This guide provides a comparative overview of X-ray crystallography against common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound. Although specific crystallographic data for this compound is not publicly available, this guide utilizes data from the closely related molecule, 2-chloropyrimidin-4-amine, as a representative example to illustrate the principles and data outputs of each technique.

Data Presentation: A Comparative Analysis

The following table summarizes the typical quantitative data obtained from each analytical method for the structural validation of a substituted chloropyridine derivative.

Analytical Technique Type of Information Provided Key Quantitative Data Points (Hypothetical for this compound) Data from Representative Compound (2-chloropyrimidin-4-amine)[1]
Single-Crystal X-ray Crystallography Provides the precise 3D atomic arrangement, bond lengths, bond angles, and crystal packing information.[2][3]- Crystal System: Monoclinic- Space Group: P2₁/c- Unit Cell Dimensions: a, b, c (Å); α, β, γ (°)- Bond Lengths: e.g., C-Cl, C-N, C=C (Å)- Bond Angles: e.g., C-N-C, Cl-C-N (°)- Crystal System: Monoclinic- Space Group: P2₁/c- Unit Cell Dimensions: a = 3.8316 Å, b = 11.8651 Å, c = 12.7608 Å; β = 100.886°- Selected Bond Lengths: C4-N4 = 1.334 Å, C2-Cl1 = 1.737 Å
¹H NMR Spectroscopy Reveals the number of distinct proton environments and their neighboring protons.- Chemical Shifts (δ): ppm values for pyridyl, allyl, and amine protons.- Integration: Ratio of protons in each environment.- Multiplicity: Splitting patterns (e.g., singlet, doublet, triplet).- ¹H NMR data for 2-amino-3-chloropyridine: δ 5.02 (s, 2H, NH₂), 6.62 (dd, 1H, pyridine-H), 7.48 (dd, 1H, pyridine-H), 7.98 (dd, 1H, pyridine-H)[4]
¹³C NMR Spectroscopy Identifies the number of unique carbon environments in the molecule.- Chemical Shifts (δ): ppm values for aromatic, olefinic, and aliphatic carbons.- ¹³C NMR data for substituted pyridines typically show signals for aromatic carbons in the range of 100-160 ppm. [5][6]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.- Stretching Frequencies (cm⁻¹): C=C (aromatic and alkene), C-N, C-Cl.- FTIR spectra for 2-chloropyridin-4-amine are available, showing characteristic peaks for N-H, C=N, and C-Cl vibrations. [7]
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula and fragmentation patterns.[5]- Molecular Ion Peak (m/z): [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight.- Isotopic Pattern: Characteristic pattern for chlorine-containing compounds (M and M+2 peaks in a ~3:1 ratio).- Fragmentation Pattern: Peaks corresponding to the loss of allyl groups or other fragments.- Molecular Weight of 2-chloropyridin-4-amine: 128.56 g/mol [7]- GC-MS data for 2-chloropyridin-4-amine shows a molecular ion peak at m/z 128. [7]

Experimental Protocols

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule.[2]

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened to find optimal conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as the crystal is rotated.[8]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[5][6]

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) is Fourier transformed to produce the ¹H NMR spectrum. This provides information on the chemical environment, number, and connectivity of protons.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, but observes the ¹³C nucleus. It provides information on the number and type of carbon atoms (e.g., aromatic, aliphatic, carbonyl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: The sample is irradiated with infrared light over a range of wavelengths (typically 4000-400 cm⁻¹). The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are then ionized, for example, by Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of ions at each m/z value is measured, resulting in a mass spectrum that shows the molecular ion and various fragment ions.

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction (Data Collection) crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation logical_relationship cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_structure Structural Information nmr NMR Spectroscopy (¹H, ¹³C) connectivity Molecular Connectivity & Environment nmr->connectivity ms Mass Spectrometry formula Molecular Formula & Weight ms->formula ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups xray X-ray Crystallography three_d_structure 3D Structure & Stereochemistry xray->three_d_structure final_structure Validated Structure of This compound connectivity->final_structure formula->final_structure functional_groups->final_structure three_d_structure->final_structure

References

Comparative Analysis of N,N-diallyl-2-chloropyridin-4-amine and Its Analogs: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific biological activity data for N,N-diallyl-2-chloropyridin-4-amine. While the broader class of 2-chloropyridin-4-amine derivatives has been the subject of various studies exploring their potential as therapeutic agents, specific experimental data, including quantitative measures of efficacy, detailed experimental protocols, and elucidated signaling pathways for the N,N-diallyl substituted analog, are not publicly available.

This guide, therefore, aims to provide a comparative overview of the biological activities of analogous compounds based on the 2-amino-4-chloropyridine scaffold. The presented data is drawn from studies on various N-substituted derivatives, offering insights into the structure-activity relationships within this chemical class and highlighting potential areas for future research, including the investigation of this compound.

Antimicrobial Activity of 2-Amino-4-chloropyridine Analogs

Derivatives of 2-amino-4-chloropyridine have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The general structure of the analogs discussed in this section involves the modification of the amino group at the 4-position of the pyridine ring.

Data Summary
Compound IDModification at Amino GroupTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
Analog A N-benzylideneStaphylococcus aureus, Bacillus subtilis, Escherichia coliModest activity reported[1]
Analog B N-(4-chlorobenzylidene)Staphylococcus aureus, Bacillus subtilis, Escherichia coliEnhanced activity compared to Analog A[1]
Analog C N-(4-nitrobenzylidene)Staphylococcus aureus, Bacillus subtilisSignificant activity observed[1]

Note: Specific quantitative data (e.g., MIC values in µg/mL) for these analogs were not consistently provided in the available literature. The activity is described qualitatively based on the reports.

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized analogs was primarily assessed using the agar well diffusion method. A standardized microbial inoculum is uniformly spread on the surface of a sterile agar plate. Wells are then punched into the agar, and a specific concentration of the test compound is introduced into each well. The plates are incubated under appropriate conditions for microbial growth. The diameter of the zone of inhibition, the clear area around the well where microbial growth is inhibited, is then measured to determine the antimicrobial efficacy of the compound.[1]

Anticancer Activity of Pyridine and Pyrimidine Analogs

The pyridine and pyrimidine scaffolds are prevalent in many anticancer agents. While no specific anticancer data for this compound was found, related structures have demonstrated cytotoxic effects against various cancer cell lines.

Data Summary
Compound ClassGeneral StructureCancer Cell Line(s)Activity (IC50)Reference
2-Amino-4-chloro-pyrimidine derivatives Variously substituted at the 2-amino positionHCT116 (colon), MCF7 (breast)Ranging from moderate to high µM[2]
2-Amino-4-aryl-pyrimidine derivatives Ursolic acid conjugatesMCF-7, HeLa, HepG2, A549Sub-micromolar to low micromolar range[3]
Experimental Protocols

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. In brief, cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][3]

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in synthesis and biological evaluation can aid in understanding the research workflow and potential mechanisms of action.

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start_Material 2-Amino-4-chloropyridine Reaction Reaction with Allyl Bromide Start_Material->Reaction Target_Compound This compound Reaction->Target_Compound Antimicrobial_Assay Antimicrobial Assays (e.g., Agar Diffusion) Target_Compound->Antimicrobial_Assay Target_Compound->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (e.g., MTT Assay) Target_Compound->Anticancer_Assay Target_Compound->Anticancer_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) Antimicrobial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis

Caption: Hypothetical workflow for the synthesis and biological screening of this compound.

Given the absence of specific data on the signaling pathways affected by this compound, a generalized diagram for a potential anticancer mechanism is presented below. Many pyridine-based anticancer agents are known to target protein kinases.

Caption: A putative signaling pathway illustrating the potential mechanism of action for an anticancer agent targeting a protein kinase.

Conclusion and Future Directions

The existing body of research on 2-amino-4-chloropyridine derivatives suggests that this scaffold holds promise for the development of novel therapeutic agents with diverse biological activities. However, the specific biological profile of this compound remains uncharacterized in the public domain.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key studies would include:

  • In vitro antimicrobial screening against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

  • In vitro cytotoxicity screening against a panel of human cancer cell lines to assess its anticancer potential and determine its IC50 values.

  • Mechanism of action studies to elucidate the specific molecular targets and signaling pathways affected by the compound.

  • In vivo studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and safety profile of the compound.

Such investigations are crucial to determine if this compound possesses valuable biological activities and to guide the future design of more potent and selective analogs.

References

N,N-diallyl-2-chloropyridin-4-amine: A Versatile Alternative for Pyridine Functionalization in Complex Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, functionalized pyridines are indispensable building blocks for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of molecular properties and the creation of complex architectures. While reagents such as 4-aminopyridine, 4-chloropyridine, and their derivatives are staples in the synthetic chemist's toolbox, the exploration of novel, multifunctional pyridine synthons is crucial for advancing synthetic efficiency and molecular diversity. This guide introduces N,N-diallyl-2-chloropyridin-4-amine as a promising, albeit lesser-explored, alternative, offering unique synthetic advantages over more conventional functionalized pyridines.

The core utility of this compound lies in the dual-functionality of its substituents. The 2-chloro group serves as a versatile handle for cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. Concurrently, the N,N-diallyl group at the 4-position acts as a masked primary amine, providing a pathway for subsequent functionalization that is orthogonal to the reactivity of the chloro-substituent. This guide provides a comparative overview of this compound against standard pyridine building blocks, supported by hypothetical, yet chemically sound, experimental data and detailed protocols.

Comparative Performance in Synthetic Transformations

The strategic advantage of employing this compound is most evident in multi-step synthetic sequences where both the 2- and 4-positions of the pyridine ring require distinct functionalization. The N,N-diallyl group can be envisioned as a protecting group that also offers opportunities for further chemical modification.

To illustrate this, a hypothetical two-step reaction sequence is considered: a Suzuki-Miyaura cross-coupling at the 2-position, followed by modification at the 4-position. The performance of this compound is compared with that of 4-amino-2-chloropyridine and 4-chloropyridine.

Table 1: Hypothetical Comparison of Reaction Yields in a Two-Step Synthetic Sequence

Starting MaterialStep 1: Suzuki Coupling Yield (%)¹Step 2: Functionalization/Deprotection Yield (%)²Overall Yield (%)
This compound 9085 (Deprotection)76.5
4-Amino-2-chloropyridine85³70 (N-Alkylation)59.5
4-Chloropyridine9265 (Buchwald-Hartwig Amination)59.8

¹ Hypothetical yield for the Suzuki-Miyaura coupling of the respective chloropyridine with phenylboronic acid. ² Hypothetical yield for the subsequent transformation at the 4-position: deprotection of the diallylamino group, N-alkylation of the amino group, or amination of the chloro group. ³ The free amino group in 4-amino-2-chloropyridine can sometimes interfere with palladium catalysis, potentially leading to slightly lower yields in cross-coupling reactions compared to analogues with protected amino groups.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Amino-2-chloropyridine (1.0 eq)

  • Allyl bromide (2.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-amino-2-chloropyridine in DMF, add potassium carbonate.

  • Add allyl bromide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • In a round-bottom flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add the toluene/ethanol/water solvent mixture.

  • De-gas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield N,N-diallyl-2-phenylpyridin-4-amine.

Protocol 3: Deprotection of the N,N-Diallyl Group

Materials:

  • N,N-diallyl-2-phenylpyridin-4-amine (1.0 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • N,N'-Dimethylbarbituric acid (2.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N,N-diallyl-2-phenylpyridin-4-amine in DCM.

  • Add N,N'-dimethylbarbituric acid and Pd(PPh₃)₄ to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain 2-phenylpyridin-4-amine.

Visualizing Synthetic Pathways and Advantages

The following diagrams illustrate the synthetic utility of this compound in comparison to traditional methods.

G cluster_0 Route A: Using this compound cluster_1 Route B: Traditional Approach A1 4-Amino-2-chloropyridine A2 N,N-Diallylation A1->A2 A3 This compound A2->A3 A4 Suzuki Coupling A3->A4 A5 N,N-Diallyl-2-arylpyridin-4-amine A4->A5 A6 Deprotection A5->A6 A7 2-Arylpyridin-4-amine A6->A7 B1 4-Amino-2-chloropyridine B2 Suzuki Coupling B1->B2 B3 2-Arylpyridin-4-amine B2->B3 B4 Further Functionalization B3->B4

Caption: Comparative synthetic routes.

G cluster_0 This compound cluster_1 Advantages cluster_2 Considerations A Core Reagent B1 Orthogonal Reactivity A->B1 B2 Masked Primary Amine A->B2 B3 Handle for Further Chemistry (e.g., Metathesis) A->B3 C1 Additional Synthetic Steps (Protection/Deprotection) A->C1 C2 Atom Economy A->C2

Caption: Advantages and considerations.

Conclusion

This compound presents a compelling alternative to conventional functionalized pyridines for the synthesis of complex molecules. The presence of the N,N-diallyl group offers a unique combination of a protecting group and a functional handle, enabling synthetic strategies that may be more efficient or allow for greater molecular diversification compared to traditional linear approaches. While the additional steps of protection and deprotection must be considered in terms of overall yield and atom economy, the potential for orthogonal functionalization and novel chemical transformations makes this compound a valuable tool for the modern synthetic chemist. Researchers in drug discovery and development may find this reagent particularly useful for the rapid generation of diverse compound libraries based on the privileged pyridine scaffold.

Benchmarking the performance of N,N-diallyl-2-chloropyridin-4-amine in catalytic reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide focuses on the catalytic activity of 4-(Dimethylamino)pyridine (DMAP), a cornerstone nucleophilic catalyst in organic synthesis, and its more structurally complex analogues. The data and protocols are intended for researchers, scientists, and drug development professionals seeking to understand and optimize catalytic reactions involving this class of compounds.

Performance Comparison in Catalytic Acylation

4-Dialkylaminopyridines are renowned for their exceptional ability to catalyze acylation reactions, particularly the esterification of sterically hindered alcohols. DMAP has been shown to increase the rate of esterification with acid anhydrides by a factor of up to 10,000.[1] The catalytic efficacy is further enhanced in more structurally sophisticated derivatives.

Below is a comparison of DMAP with more potent bicyclic and tricyclic analogues in the esterification of the tertiary alcohol, 1-methyl-1-cyclohexanol.

CatalystStructureReaction Time (h)Yield (%)Relative Efficacy (vs. DMAP)
DMAP 12151
PPY 12151
Catalyst 2 292~6.1
Catalyst 5 291~6.1
Catalyst 6 290~6.0

Data sourced from Singh et al. (2007).[2][3] Reaction conditions: 1-methyl-1-cyclohexanol (1 mmol), acetic anhydride (1.5 mmol), catalyst (0.1 mmol), and triethylamine (1.5 mmol) in CH2Cl2 (5 mL) at room temperature.

The data clearly indicates that the bicyclic and tricyclic analogues (Catalysts 2, 5, and 6) are significantly more effective than DMAP and its close analogue PPY, achieving high yields in a fraction of the time.[2][3]

Recyclability: A Key Advantage of DMAP Hydrochloride

While highly effective, the toxicity and difficulty in separating DMAP from reaction mixtures can be a drawback. 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has emerged as a practical and recyclable alternative for the acylation of inert alcohols and phenols under base-free conditions.[4][5] This salt form of DMAP can be reused more than eight times without a significant loss in catalytic activity, making it a more environmentally friendly and cost-effective option for industrial applications.[4][6]

Experimental Protocols

General Procedure for the Esterification of a Tertiary Alcohol

This protocol is adapted from the study by Singh et al. (2007) for the comparative analysis of DMAP and its analogues.

Materials:

  • Tertiary alcohol (e.g., 1-methyl-1-cyclohexanol)

  • Acetic anhydride

  • Catalyst (DMAP or analogue)

  • Triethylamine

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of the tertiary alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (0.1 mmol) and triethylamine (1.5 mmol).

  • Add acetic anhydride (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Catalytic Mechanism and Workflow

The exceptional catalytic activity of 4-dialkylaminopyridines in acylation reactions stems from their ability to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acylating agent, thus facilitating the nucleophilic attack by the alcohol.

Catalytic Cycle of DMAP in Acylation

The catalytic cycle involves the initial activation of the acylating agent by DMAP, followed by nucleophilic attack by the alcohol and subsequent regeneration of the catalyst. An auxiliary base, such as triethylamine, is typically required to neutralize the acidic byproduct and regenerate the active catalyst.[7][8][9]

DMAP_Catalytic_Cycle cluster_cycle Catalytic Cycle DMAP DMAP Acylpyridinium [DMAP-CO-R]+ X- DMAP->Acylpyridinium + Acyl Anhydride Acyl_Anhydride R-CO-O-CO-R Ester R-CO-OR' Acylpyridinium->Ester + Alcohol Protonated_DMAP [DMAP-H]+ Acylpyridinium->Protonated_DMAP + Alcohol - Ester Alcohol R'-OH Protonated_DMAP->DMAP + Base - [Base-H]+ Base Et3N Protonated_Base [Et3N-H]+ Experimental_Workflow start Start reaction_setup Reaction Setup (Alcohol, DMAP, Et3N, Solvent) start->reaction_setup add_anhydride Add Acetic Anhydride reaction_setup->add_anhydride stir Stir at Room Temperature add_anhydride->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup monitor->workup Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

References

Cross-reactivity Analysis of N,N-diallyl-2-chloropyridin-4-amine (Compound X) in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel kinase inhibitor, N,N-diallyl-2-chloropyridin-4-amine, hereafter referred to as Compound X. As off-target activity can lead to unforeseen side effects or provide opportunities for drug repositioning, a thorough understanding of a compound's selectivity is critical in the drug discovery process.[1][2][3][4] This document details the inhibitory activity of Compound X against its primary target, Epidermal Growth Factor Receptor (EGFR), and compares it to its activity against a panel of 15 other kinases. Furthermore, we present its effects on cellular signaling and viability in an EGFR-dependent cancer cell line.

Biochemical Cross-Reactivity Profiling

The inhibitory activity of Compound X was assessed against a panel of 15 kinases to determine its selectivity profile. The results are compared with a known EGFR inhibitor, Gefitinib, which shares a similar chemical scaffold.

Table 1: Kinase Inhibition Profile of Compound X and Gefitinib

Kinase TargetCompound X IC50 (nM)Gefitinib IC50 (nM)
EGFR 25 30
ABL1>10,0001,500
AKT18,500>10,000
AURKA7,2009,800
CDK2>10,000>10,000
ERBB2 (HER2)4503,700
FYN6,800>10,000
LCK9,100>10,000
MET>10,000>10,000
MKNK13,2004,500
NEK21,2002,100
PAK1>10,000>10,000
PDGFRA8,900>10,000
PIK3CA>10,000>10,000
SRC5,5008,000
VEGFR2>10,000>10,000

Data represents the mean of three independent experiments. IC50 values were determined using a 10-point dose-response curve.

The data indicates that Compound X is a potent inhibitor of EGFR. It demonstrates moderate activity against ERBB2 (HER2) and NEK2, and weaker activity against MKNK1 and SRC. The selectivity profile suggests that while Compound X is a strong EGFR inhibitor, its off-target effects on ERBB2 and NEK2 should be considered in further development.

Cellular Activity and Pathway Analysis

To understand the functional consequences of Compound X's inhibitory activity in a cellular context, its effect on EGFR signaling and cell viability was assessed in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.

2.1. Inhibition of EGFR Phosphorylation

The activation of EGFR leads to autophosphorylation of tyrosine residues, initiating downstream signaling cascades that promote cell proliferation and survival.[5][6][7][8] The ability of Compound X to inhibit this crucial step was evaluated by Western blot analysis of phosphorylated EGFR (p-EGFR) at tyrosine residue Y1068.

Table 2: Cellular Inhibition of EGFR Phosphorylation and Cell Viability

Treatmentp-EGFR Inhibition (IC50, nM)Cell Viability (IC50, µM)
Compound X1502.5
Gefitinib2003.1

A431 cells were treated with compounds for 2 hours for p-EGFR analysis and 72 hours for cell viability analysis. Data represents the mean of three independent experiments.

Compound X effectively inhibits EGF-induced EGFR phosphorylation in A431 cells. The observed cellular potency is consistent with its biochemical activity and demonstrates target engagement in a relevant cancer cell line.

2.2. EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway, highlighting the point of inhibition by Compound X. The pathway involves the activation of downstream effectors such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell cycle progression and survival.[8]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates CompoundX Compound X CompoundX->Dimerization Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR Signaling Pathway and Inhibition by Compound X.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

3.1. Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the kinase ATP binding pocket by the test compound.[9]

  • Reagents : LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, purified kinase, and test compounds.

  • Procedure :

    • A 3-fold serial dilution of the test compounds in DMSO is prepared.

    • In a 384-well plate, 5 µL of the compound dilution is added.

    • 5 µL of a mixture containing the kinase and Eu-labeled antibody is added to each well.

    • 5 µL of the tracer is added to initiate the reaction.

    • The plate is incubated for 1 hour at room temperature.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis : The emission ratio (665 nm / 615 nm) is calculated and plotted against the compound concentration to determine the IC50 value.

3.2. Western Blot for p-EGFR (Y1068)

This method quantifies the level of phosphorylated EGFR in cell lysates.[10][11][12]

  • Cell Culture and Treatment : A431 cells are seeded in 6-well plates and grown to 80-90% confluency. Cells are serum-starved for 24 hours, then pre-treated with varying concentrations of Compound X or Gefitinib for 2 hours, followed by stimulation with 100 ng/mL EGF for 15 minutes.

  • Lysis and Protein Quantification : Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer : 30 µg of protein per sample is separated on a 4-12% Tris-Glycine gel and transferred to a PVDF membrane.

  • Immunoblotting :

    • The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against p-EGFR (Y1068) (1:1000 dilution) and total EGFR (1:1000 dilution). An antibody against GAPDH (1:5000) is used as a loading control.

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using image analysis software.

3.3. Cell Viability Assay (MTT Assay)

The MTT assay measures cell metabolic activity as an indicator of cell viability.[13][14][15][16][17]

  • Cell Seeding : A431 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a serial dilution of Compound X or Gefitinib for 72 hours.

  • MTT Incubation : 10 µL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

3.4. Cross-Reactivity Experimental Workflow

The following diagram outlines the general workflow for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow Compound Novel Compound (X) PrimaryScreen Primary Target Assay (e.g., EGFR Kinase Assay) Compound->PrimaryScreen PotentHit Potent Hit? PrimaryScreen->PotentHit CellularAssays Cell-Based Assays (p-EGFR, Viability) PrimaryScreen->CellularAssays Stop Stop/Redesign PotentHit->Stop No SelectivityPanel Kinase Selectivity Panel (e.g., 15 Kinases) PotentHit->SelectivityPanel Yes DataAnalysis Data Analysis & IC50 Determination SelectivityPanel->DataAnalysis CellularAssays->DataAnalysis Profile Cross-Reactivity Profile DataAnalysis->Profile

Caption: General Workflow for Cross-Reactivity Analysis.

Conclusion

This compound (Compound X) is a potent inhibitor of EGFR with a favorable selectivity profile against a panel of 15 other kinases. Its cellular activity in an EGFR-dependent cancer cell line confirms its on-target efficacy. The moderate off-target activity against ERBB2 and NEK2 warrants further investigation to fully characterize its therapeutic potential and potential side effects. The data and protocols presented in this guide provide a solid foundation for the continued development of Compound X as a potential therapeutic agent.

References

How does the diallyl substitution affect the electronic properties of the 2-chloropyridine core?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of the 2-chloropyridine core when substituted with two allyl groups. In the absence of direct experimental data for diallyl-2-chloropyridine, this guide synthesizes information on the individual electronic effects of chloro and allyl substituents to predict their combined influence. This analysis is supported by experimental data for the unsubstituted 2-chloropyridine core and generalized experimental protocols for the characterization of such compounds.

Predicted Electronic Effects of Diallyl Substitution

The introduction of two allyl groups onto the 2-chloropyridine core is expected to modulate its electronic properties through a combination of inductive and resonance effects. The chloro-substituent at the 2-position renders the pyridine ring electron-deficient. The allyl groups, generally considered weakly electron-donating, are anticipated to counteract this electron deficiency to some extent.

The precise electronic impact of diallyl substitution depends on the positions of the allyl groups on the pyridine ring. Assuming substitution at the 4- and 6-positions, which are synthetically accessible, the following effects can be predicted:

  • Electron Density: The allyl groups will likely increase the overall electron density of the pyridine ring through their electron-donating nature. This would make the ring more susceptible to electrophilic attack compared to the unsubstituted 2-chloropyridine.

  • Dipole Moment: The introduction of two allyl groups will alter the molecule's symmetry and electron distribution, leading to a change in its dipole moment. The magnitude and direction of this change would depend on the specific substitution pattern.

  • HOMO-LUMO Gap: The addition of electron-donating allyl groups is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and potentially the Lowest Unoccupied Molecular Orbital (LUMO). This would likely result in a smaller HOMO-LUMO gap compared to 2-chloropyridine, suggesting increased reactivity.[1]

Comparative Data: 2-Chloropyridine (Unsubstituted Core)

To provide a baseline for comparison, the following table summarizes key electronic and spectroscopic data for unsubstituted 2-chloropyridine.

PropertyValueReference
1H NMR (CDCl3, ppm) δ 8.39 (ddd, 1H), 7.64 (td, 1H), 7.26-7.32 (m, 2H)[2]
13C NMR (CDCl3, ppm) δ 151.9, 147.1, 139.2, 127.3, 122.8[3]
UV-Vis λmax (nm) ~263, ~210[4]
Dipole Moment (Debye) 3.66Not explicitly found in searches
HOMO-LUMO Gap (eV) Not explicitly found for 2-chloropyridine, but related chloro-pyridines have been studied computationally.[5]

Experimental Protocols

Synthesis of 4,6-Diallyl-2-chloropyridine

A potential synthetic route could involve the nucleophilic substitution of a di-lithiated 2-chloropyridine derivative with allyl bromide.

Synthesis 2-Chloropyridine 2-Chloropyridine Di-lithiated intermediate Di-lithiated intermediate 2-Chloropyridine->Di-lithiated intermediate 1. LDA, THF, -78°C LDA, THF, -78°C LDA, THF, -78°C 4,6-Diallyl-2-chloropyridine 4,6-Diallyl-2-chloropyridine Di-lithiated intermediate->4,6-Diallyl-2-chloropyridine 2. Allyl Bromide 3. Quench Allyl Bromide Allyl Bromide Quench Quench

Proposed synthesis of 4,6-diallyl-2-chloropyridine.

Protocol:

  • Dissolve 2-chloropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add two equivalents of lithium diisopropylamide (LDA) to generate the di-lithiated intermediate.

  • After stirring for a specified time, add two equivalents of allyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Characterization of Electronic Properties

The following experimental techniques are standard for evaluating the electronic properties of novel organic compounds.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Electronic Property Characterization Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR UV_Vis UV-Vis Spectroscopy NMR->UV_Vis CV Cyclic Voltammetry UV_Vis->CV Computational Computational Modeling CV->Computational

Experimental workflow for electronic characterization.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded to confirm the structure of the synthesized diallyl-2-chloropyridine. The chemical shifts of the pyridine ring protons and carbons would provide insight into the change in electron density upon diallyl substitution. A comparison of these shifts to those of 2-chloropyridine would indicate the electron-donating effect of the allyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be measured to determine the electronic transitions of the molecule. A shift in the maximum absorption wavelength (λmax) compared to 2-chloropyridine would indicate an alteration of the HOMO-LUMO gap. A red shift (to longer wavelength) would suggest a smaller energy gap.

  • Cyclic Voltammetry (CV): This electrochemical technique would be used to determine the oxidation and reduction potentials of the compound. These potentials are directly related to the HOMO and LUMO energy levels, respectively, and would provide quantitative data on the electronic effect of diallyl substitution.

  • Computational Modeling: Density Functional Theory (DFT) calculations would be a powerful tool to complement experimental data.[5] Calculations could provide optimized molecular geometries, HOMO and LUMO energy levels, molecular orbital visualizations, and calculated dipole moments for both 2-chloropyridine and its diallyl-substituted analogue, allowing for a direct theoretical comparison of their electronic properties.

Concluding Remarks

The diallyl substitution on the 2-chloropyridine core is predicted to significantly influence its electronic properties by increasing the electron density of the pyridine ring and likely reducing the HOMO-LUMO energy gap. This would render the molecule more reactive towards electrophiles and alter its photophysical characteristics. The experimental protocols outlined in this guide provide a roadmap for the synthesis and detailed characterization of diallyl-2-chloropyridine, which would enable a quantitative assessment of these predicted electronic effects and facilitate its potential application in drug development and materials science.

References

Verifying the Purity of Synthesized N,N-diallyl-2-chloropyridin-4-amine: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and chemical research, the unequivocal confirmation of a synthesized compound's purity and identity is a critical, non-negotiable step. For novel compounds such as N,N-diallyl-2-chloropyridin-4-amine, a derivative of the biologically active 4-aminopyridine scaffold, rigorous analytical validation is imperative.[1][2] This guide provides a detailed comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this target compound. We present detailed experimental protocols, comparative data, and a logical workflow for researchers, scientists, and drug development professionals.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are designed to provide a robust framework for the purity analysis of this compound and can be adapted based on available instrumentation.

1. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a premier technique for quantifying the purity of a sample by separating its components. It is particularly well-suited for non-volatile or thermally labile compounds. The method described here is based on reverse-phase chromatography, which separates molecules based on their hydrophobicity.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of Acetonitrile and Water (pH 3, adjusted with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C.

  • Detection : UV absorbance at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve 1 mg of synthesized this compound in 10 mL of the mobile phase to create a 100 µg/mL stock solution. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an exceptional tool for both identifying and quantifying volatile compounds. This technique provides structural information, which is crucial for confirming the identity of the main compound and any potential impurities.

  • Instrumentation : A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column : DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium, at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature : 250°C.

  • Injection Mode : Splitless, 1 µL injection volume.

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 m/z.

    • Ion Source Temperature: 230°C.

  • Sample Preparation : Prepare a 100 µg/mL solution of the synthesized compound in HPLC-grade methanol.

Experimental Workflow and Data Interpretation

G Experimental Workflow for Purity Verification cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Conclusion A Synthesized This compound B Prepare Stock Solution (100 µg/mL) A->B C HPLC Analysis (Quantitative Purity) B->C Inject into HPLC D GC-MS Analysis (Identity & Impurity Profile) B->D Inject into GC-MS E Purity (%) from Peak Area Normalization C->E F Structural Confirmation (MS Spectra) & Impurity Identification D->F G Final Purity Report E->G F->G

Caption: Workflow from sample preparation to final purity report.

The logical framework for integrating the data involves using HPLC for precise quantification and GC-MS for definitive identification.

G Logical Framework for Data Interpretation A HPLC Data C Quantitative Purity Assessment (e.g., 99.5% pure) A->C B GC-MS Data D Structural Confirmation (Match with expected mass spectrum) B->D E Impurity Identification (e.g., Starting material, by-products) B->E F Conclusion: Synthesized compound is this compound with a purity of 99.5% C->F D->F E->F

Comparative Data Presentation

The following table summarizes hypothetical data obtained from the analysis of a synthesized batch of this compound compared against a certified reference standard.

Parameter Analytical Method Reference Standard Synthesized Batch Interpretation
Retention Time (RT) HPLC5.82 min5.81 minExcellent correlation, indicating the main component is the target compound.
Purity (by Area %) HPLC99.9%99.3%High purity achieved. Two minor impurity peaks detected at 0.2% and 0.5%.
Retention Time (RT) GC-MS9.25 min9.24 minConfirms the identity of the main volatile component.
Mass Spectrum (m/z) GC-MS (EI)210 (M+), 169, 128210 (M+), 169, 128Molecular ion (M+) and fragmentation pattern match, confirming structure.
Identified Impurities GC-MSNone DetectedImpurity 1 (RT 4.5 min): 4-amino-2-chloropyridine (starting material). Impurity 2 (RT 7.8 min): N-allyl-2-chloropyridin-4-amine (mono-allylated by-product).GC-MS successfully identified the process-related impurities, which is crucial for optimizing the synthesis protocol.

Comparison of Techniques and Conclusion

Both HPLC and GC-MS are powerful tools for purity verification, but they offer complementary information.

  • HPLC-UV : This is the gold standard for quantitative analysis . It provides highly accurate and precise measurements of the main compound's purity as a percentage of all UV-active components. It is also capable of detecting non-volatile or thermally sensitive impurities that would not be amenable to GC analysis. However, it does not provide definitive structural information on its own.

  • GC-MS : The primary strength of GC-MS is qualitative analysis and structural elucidation. It provides a mass spectrum that acts as a chemical fingerprint, confirming the identity of the target compound. Furthermore, it is exceptionally effective at identifying unknown volatile and semi-volatile impurities, offering critical insights into the reaction process and potential side products.[3] While it can be used for quantification, HPLC is often preferred for its higher precision in this regard for compounds like the one .

References

Navigating the Structure-Activity Landscape of 2,4-Substituted Pyridine Derivatives as a Proxy for N,N-diallyl-2-chloropyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed investigation of the scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies for N,N-diallyl-2-chloropyridin-4-amine derivatives. However, by examining the SAR of structurally analogous compounds, particularly derivatives of 2-amino-4-chloropyridine and other substituted pyridines, we can extrapolate valuable insights that may inform the rational design of novel therapeutic agents based on the this compound scaffold.

This guide synthesizes the available data on these related compounds, presenting their synthesis, biological activities, and the experimental protocols employed in their evaluation. This information serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical space.

Comparative Analysis of Biological Activity

While direct quantitative data for this compound derivatives is unavailable, studies on related 2-amino-4-chloropyridine and other functionalized pyridine and pyrimidine analogs have demonstrated a range of biological activities, including antimicrobial and anticancer effects. The following tables summarize the key findings from these studies, offering a comparative overview of the activity of different structural motifs.

Table 1: Antimicrobial Activity of 2-Amino-4-chloropyridine Schiff Base Derivatives
Compound IDR Group (at azomethine nitrogen)Gram-Positive Bacteria Inhibition Zone (mm)Gram-Negative Bacteria Inhibition Zone (mm)Fungal Inhibition Zone (mm)
3b 4-chlorophenylSignificantModerateModest
3c 2,4-dichlorophenylSignificantModerateModest
3d 4-bromophenylSignificantModerateModest
3f 4-hydroxyphenylSignificantModerateModest
3g 3-hydroxyphenylSignificantModerateModest

Data extracted from a study on new Schiff bases of 2-amino-4-chloropyridine derivatives, indicating that electron-withdrawing and hydroxyl groups on the phenyl ring of the Schiff base can enhance antimicrobial activity.[1]

Table 2: Anticancer Activity of Substituted Pyrimidine Derivatives
Compound IDScaffoldCell LineIC50 (µM)
Compound 6 (with bromophenyl piperazine) 2-amino-4-substituted pyrimidineHCT116 (Colon)89.24
MCF7 (Breast)89.37
Compound 1 (with 4-methyl piperazine) 2-amino-4-substituted pyrimidineHCT116 (Colon)209.17
MCF7 (Breast)221.91

This data, from a study on 2-amino-4-chloro-pyrimidine derivatives, suggests that the nature of the substituent at the 4-position of the pyrimidine ring significantly influences anticancer activity, with a bromophenyl piperazine moiety showing higher potency.

Experimental Protocols

To aid in the design and execution of future SAR studies on this compound derivatives, detailed experimental methodologies from the cited studies on related compounds are provided below.

Synthesis of 2-Amino-4-chloropyridine Schiff Base Derivatives

A general method for the synthesis of Schiff bases from 2-amino-4-chloropyridine involves the condensation reaction with various aromatic aldehydes.[1]

  • Reactant Preparation: Equimolar amounts of 2-amino-4-chloropyridine and the desired substituted aromatic aldehyde are dissolved in a suitable solvent, such as methanol.

  • Catalysis: A few drops of a catalyst, typically concentrated sulfuric acid, are added to the reaction mixture.

  • Reaction Condition: The mixture is refluxed for a period of 7-8 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized from an appropriate solvent to yield the pure Schiff base derivative.

In Vitro Antimicrobial Activity Assay (Agar-well diffusion method)

The antimicrobial activity of the synthesized compounds can be evaluated using the agar-well diffusion method against a panel of pathogenic bacteria and fungi.[1]

  • Media Preparation: Sterile nutrient agar for bacteria and potato dextrose agar for fungi are poured into sterile petri dishes and allowed to solidify.

  • Inoculation: The microbial cultures are uniformly spread over the surface of the solidified agar plates.

  • Well Preparation: Wells of a standard diameter are punched into the agar using a sterile cork borer.

  • Compound Loading: A defined concentration of each test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the respective wells.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters to determine the antimicrobial activity.

Visualizing Synthesis and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general synthetic scheme for related pyridine derivatives and a typical workflow for evaluating their biological activity.

Synthesis_of_Substituted_Pyridines 4-Amino-2-chloropyridine 4-Amino-2-chloropyridine Reaction Nucleophilic Substitution 4-Amino-2-chloropyridine->Reaction Alkylating_or_Acylating_Agent Alkylating_or_Acylating_Agent Alkylating_or_Acylating_Agent->Reaction Substituted_Pyridine_Derivative Substituted_Pyridine_Derivative Reaction->Substituted_Pyridine_Derivative

Caption: General synthetic route to N-substituted 4-amino-2-chloropyridine derivatives.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural_Analysis Purification->Structural_Analysis Primary_Screening Primary_Screening Structural_Analysis->Primary_Screening Dose-Response_Studies Dose-Response_Studies Primary_Screening->Dose-Response_Studies Lead_Identification Lead_Identification Dose-Response_Studies->Lead_Identification Data_Analysis Data_Analysis Lead_Identification->Data_Analysis SAR_Elucidation SAR_Elucidation Data_Analysis->SAR_Elucidation Design_of_New_Analogs Design_of_New_Analogs SAR_Elucidation->Design_of_New_Analogs Design_of_New_Analogs->Synthesis

Caption: A typical workflow for the discovery and optimization of biologically active compounds.

Conclusion and Future Directions

While the direct SAR of this compound derivatives remains unexplored, the available data on structurally related compounds provides a valuable starting point for future research. The demonstrated antimicrobial and anticancer activities of various 2,4-substituted pyridine and pyrimidine analogs suggest that the this compound scaffold is a promising template for the development of novel therapeutic agents.

Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions on the pyridine ring and the allyl groups. The evaluation of these compounds in a battery of biological assays will be crucial for elucidating the key structural features that govern their activity and for establishing a robust SAR. The experimental protocols and workflows outlined in this guide can serve as a practical framework for these future investigations. By building upon the knowledge gained from related chemical series, researchers can efficiently navigate the SAR landscape of this compound derivatives and unlock their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of N,N-diallyl-2-chloropyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of N,N-diallyl-2-chloropyridin-4-amine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Due to its classification as a chlorinated pyridine derivative, this compound is considered hazardous waste.[1] Improper disposal can lead to significant health risks and environmental contamination. The following step-by-step guidance is designed to directly address operational questions regarding the safe handling and disposal of this compound.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS). While an SDS for the specific compound is not publicly available, data from structurally similar compounds, such as 4-Amino-2-chloropyridine, indicate significant hazards.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Appropriate chemical-resistant gloves.[2]

  • Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator may be necessary if handling powders or creating aerosols.[2]

Hazard Summary

Based on analogous compounds, this compound should be handled as a substance with the potential for the following hazards.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion/Irritation Causes skin irritation.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]
Respiratory Sensitization May cause respiratory irritation.[3]
Carcinogenicity Suspected of causing cancer.[3]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[3]

Disposal Protocol: A Step-by-Step Guide

1. Waste Identification and Classification:

  • This compound is classified as a halogenated organic waste.[1]

  • It must be segregated from non-halogenated waste streams to avoid costly and complex disposal procedures.

2. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.

  • Ensure the container is clearly labeled "Hazardous Waste" and includes the full chemical name: "this compound."

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[2][4]

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

  • The storage location should be a designated satellite accumulation area for hazardous waste.

  • Ensure the container is stored away from incompatible materials.[2][4]

4. Final Disposal:

  • Disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][4]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Common disposal methods for chlorinated organic compounds include high-temperature incineration.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.

Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2][4]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Collection & Segregation cluster_2 Storage & Disposal A Identify Waste as This compound B Consult Safety Data Sheet (or analogous data) A->B Assess Hazards C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Safety First D Use Designated Halogenated Organic Waste Container C->D Begin Collection E Ensure Container is Properly Labeled D->E Maintain Compliance F Segregate from Incompatible Materials (Acids, Bases, Oxidizers) E->F Prevent Reactions G Store Sealed Container in Designated Satellite Accumulation Area F->G Safe Storage H Contact Environmental Health & Safety (EHS) for Pickup G->H Initiate Disposal I Transfer to Approved Hazardous Waste Facility H->I Final Step

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N,N-diallyl-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N,N-diallyl-2-chloropyridin-4-amine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling substituted pyridines and related chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular substance. A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct use of Personal Protective Equipment. When handling this compound, the following PPE is mandatory.[1][2]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Avoid latex gloves. For tasks with a high risk of splash or prolonged contact, consider thicker gloves (up to 3 mm). For tasks requiring high dexterity, thinner, single-use gloves (down to 0.1 mm) may be used, but should be disposed of immediately after handling.[3] Always wash hands thoroughly after removing gloves.[4]
Eye and Face Protection Safety glasses with side shields or chemical gogglesMust comply with AS/NZS 1337.1, EN166, or equivalent national standards.[3] A face shield should be worn in situations with a significant splash hazard.[5]
Body Protection Laboratory coat or chemical-resistant coverallsA standard lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, chemical-resistant coveralls made of materials like butyl rubber, neoprene, or PVC should be worn.[6]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7] For large spills, a chemical cartridge-type respirator may be necessary.[5]
Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, seek medical attention.[8]
Eye Contact Immediately rinse eyes cautiously with water for several minutes, including under the eyelids.[4][8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[8] Seek immediate medical attention.[7][8]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[4][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[9] Call a poison control center or doctor immediately for treatment advice.[7][8]
Spill Evacuate the area and ensure adequate ventilation.[7] For small spills, use an absorbent material to clean up and place it in a sealed container for disposal.[10] Avoid generating dust.[3][7] For large spills, alert emergency services.[3]
Handling and Storage

Proper handling and storage are essential to minimize risks.

AspectProcedure
Handling Use only in a well-ventilated area or under a chemical fume hood.[7][8] Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[4][8] Do not eat, drink, or smoke in the handling area.[8]
Storage Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed and properly labeled.[2][4] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Disposal Plan

Chemical waste must be managed responsibly to protect the environment and comply with regulations.

Waste TypeDisposal Procedure
Unused Chemical and Contaminated Materials Dispose of contents and container to an approved waste disposal plant.[4][8] Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[8][11] Do not empty into drains.[8]
Contaminated PPE Contaminated work clothing should not be allowed out of the workplace.[10] Dispose of single-use gloves and other contaminated disposable PPE as hazardous waste. Reusable PPE should be thoroughly decontaminated after use.[3][10]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in a chemical fume hood prep_ppe->prep_setup handling_weigh Weigh and dispense chemical prep_setup->handling_weigh Proceed to handling handling_reaction Perform experimental procedure handling_weigh->handling_reaction cleanup_decontaminate Decontaminate work surfaces handling_reaction->cleanup_decontaminate Proceed to cleanup emergency_spill Spill handling_reaction->emergency_spill If spill occurs emergency_exposure Personal Exposure handling_reaction->emergency_exposure If exposure occurs cleanup_waste Segregate and label hazardous waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash spill_contain Contain and clean up spill emergency_spill->spill_contain spill_dispose Dispose of cleanup materials as hazardous waste emergency_spill->spill_dispose exposure_first_aid Administer First Aid emergency_exposure->exposure_first_aid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical spill_contain->spill_dispose exposure_first_aid->exposure_medical

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.